Product packaging for Nifedipine(Cat. No.:CAS No. 193689-82-6)

Nifedipine

Cat. No.: B3420541
CAS No.: 193689-82-6
M. Wt: 346.3 g/mol
InChI Key: HYIMSNHJOBLJNT-UHFFFAOYSA-N
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Description

Nifedipine is a first-generation dihydropyridine calcium channel blocker that acts as a potent inhibitor of voltage-gated L-type calcium channels . By selectively blocking the influx of calcium ions into vascular smooth muscle and cardiac cells during depolarization, this compound promotes peripheral arterial vasodilation and coronary artery dilation, leading to a reduction in systemic vascular resistance and blood pressure, as well as an increase in myocardial oxygen delivery . This mechanism underpins its primary research applications in studying models of hypertension and chronic stable angina . Beyond its cardiovascular focus, this compound has significant off-label research value. It is utilized in investigations of vasospastic (Prinzmetal's) angina, Raynaud's phenomenon, and pulmonary arterial hypertension . Its role in tocolysis to delay preterm birth and its topical application in studies of chronic anal fissures are also areas of active research due to its ability to reduce resting pressure in sphincters . Pharmacokinetic studies show this compound is almost completely absorbed after oral administration but undergoes extensive first-pass metabolism, primarily by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme, resulting in a bioavailability of 45-68% . Its high protein binding (92-98%) and relatively short half-life are important considerations for in vitro and in vivo experimental design . Researchers should note that co-administration with CYP3A4 inhibitors (e.g., clarithromycin, grapefruit juice) or inducers (e.g., rifampin, carbamazepine) can significantly alter its metabolic clearance . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N2O6 B3420541 Nifedipine CAS No. 193689-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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InChI

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3
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InChI Key

HYIMSNHJOBLJNT-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
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Molecular Formula

C17H18N2O6
Record name NIFEDIPINE
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Related CAS

60299-11-8 (mono-hydrochloride)
Record name Nifedipine [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID2025715
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Molecular Weight

346.3 g/mol
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Physical Description

Nifedipine appears as odorless yellow crystals or powder. Tasteless. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), Insoluble, Solubility at 20 °C (g/L): acetone 250, methylene chloride 160, chloroform 140, ethyl acetate 50, methanol 26, ethanol 17, In water, 1.7X10-5 mol/L = 5.9 mg/L at 25 °C, 1.77e-02 g/L
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Vapor Pressure

2.6X10-8 mm Hg at 25 °C
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Impurities

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate, Dimethyl 2,6-dimethyl-4-(2_nitrosophenyl)pyridine-3,5-dicarboxylate, Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate, Methyl 3-aminobut-2-enoate
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Color/Form

Yellow crystals

CAS No.

21829-25-4, 193689-82-6, 915092-63-6
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Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, dimethyl ester, radical ion(1-)
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Melting Point

342 to 345 °F (NTP, 1992), 172-174 °C, 172 - 174 °C
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Nifedipine Pharmacology: Advanced Mechanistic Investigations

Molecular Mechanisms of Voltage-Gated L-Type Calcium Channel Inhibition by Nifedipine (B1678770)

This compound exerts its primary pharmacological effects by blocking voltage-gated L-type calcium channels (LTCCs) drugbank.comnih.govontosight.ai. These channels are crucial for calcium entry into various excitable cells, including vascular smooth muscle and myocardial cells drugbank.comnih.govontosight.aiconsensus.app. By inhibiting this influx, this compound reduces intracellular calcium concentrations, leading to relaxation of vascular smooth muscle and decreased myocardial contractility nih.govontosight.ai.

Allosteric Modulation of CaV1.2 and CaV1.3 Subunits

L-type calcium channels are composed of several subunits, with the alpha-1 (α1) subunit being the primary pore-forming component that also contains the drug binding sites sigmaaldrich.com. The CaV1.2 and CaV1.3 subtypes are prominent members of the LTCC family sigmaaldrich.comnih.gov. Research indicates that this compound modulates CaV1.2 and CaV1.3 channels, showing a more potent effect on CaV1.2 compared to CaV1.3 nih.govnih.gov. Studies investigating the molecular determinants of this differential modulation have highlighted the role of specific amino acid residues in the transmembrane domains and extracellular loops of these subunits nih.govnih.gov. For instance, variations in the IIIS5 transmembrane domain and the extracellular IIIS5-3P loop region contribute significantly to the difference in this compound potency between CaV1.2 and CaV1.3 channels nih.govnih.gov.

Data from research indicates the following IC50 values for this compound block on different CaV subtypes:

CaV SubtypeIC50 (nM)Reference
CaV1.222 ± 2 nih.gov
CaV1.3289 ± 30 nih.gov

Mutagenesis studies have further elucidated the impact of specific residue substitutions on this compound's potency. For example, inserting the extracellular IIIS5-3P loop from CaV1.2 into CaV1.3 or substituting a specific serine residue (S1100) in CaV1.3 to an alanine (B10760859) residue (as found in CaV1.2) reduced the IC50 of this compound for CaV1.3, making it more sensitive to the drug nih.govnih.gov. Combining certain mutations can further enhance this compound's potency on CaV1.3 nih.govnih.gov.

Interaction with Alpha-1 Subunits of Calcium Channels

This compound primarily interacts with the alpha-1 (α1) subunit of L-type calcium channels ontosight.aisigmaaldrich.com. This subunit is the main functional component responsible for ion permeation and gating sigmaaldrich.com. The binding of this compound to the α1 subunit inhibits the influx of calcium ions into the cell ontosight.ai. While the α1 subunit contains the primary drug binding sites, auxiliary subunits, such as the beta (β) subunit, can also influence drug sensitivity and efficacy sigmaaldrich.comconsensus.app. This compound has been identified as an inhibitor of several alpha-1 subunits, including alpha-1C (CaV1.2), alpha-1D (CaV1.3), and alpha-1S (CaV1.1) drugbank.com.

Differential Potency on L-Type vs. T-Type Calcium Channels

This compound is known to be significantly more potent in blocking L-type calcium channels compared to T-type calcium channels frontiersin.org. While L-type channels are high-voltage activated channels primarily involved in muscle contraction and hormone release, T-type channels are low-voltage activated and play roles in pacemaker activity and neuronal firing sigmaaldrich.come-jcpp.orgresearchgate.net. Studies have shown that this compound inhibits L-type channels at much lower concentrations than T-type channels frontiersin.org. However, this compound is capable of blocking T-type calcium channels, including CaV3.1, CaV3.2, and CaV3.3, albeit with lower potency nih.gov. The potency varies among T-type subtypes, with CaV3.2 appearing to be the most sensitive to this compound among the T-type channels studied nih.gov.

Research findings on this compound's potency on T-type channels:

T-Type SubtypeIC50 (µM)Maximum Block (%)Cellular SystemReference
CaV3.110923Xenopus oocytes nih.gov
CaV3.2541Xenopus oocytes nih.gov
CaV3.324347Xenopus oocytes nih.gov
Endogenous LVA, fast2281Thalamic neurons nih.gov
Endogenous LVA, slow2851Thalamic neurons nih.gov

Impact on Intracellular Calcium Dynamics and Signaling Pathways

The primary consequence of L-type calcium channel blockade by this compound is the reduction of intracellular calcium influx nih.govontosight.ai. This decrease in intracellular calcium ([Ca2+]i) is the basis for its vasodilatory and negative inotropic effects nih.govontosight.ai. However, some studies suggest that this compound might also influence intracellular calcium dynamics beyond simple channel blockade. Research in cultured human smooth muscle cells indicated that this compound could induce an increase in [Ca2+]i under certain conditions, an effect potentially linked to the activation of store-operated channels and modulated by tyrosine kinase activity and the sarcoplasmic reticulum Ca2+-ATPase pump nih.gov. Furthermore, studies in embryonic stem cells suggest that LTCCs and the proper maintenance of intracellular calcium concentration and pathways are essential for cardiac gene expression, differentiation, and function, and this compound treatment at early stages can inhibit cardiac mesoderm formation and lineage commitment plos.org.

Cellular and Subcellular Effects of this compound Beyond Calcium Channel Blockade

Modulation of Nitric Oxide Production and Endothelial Function

This compound has been reported to modulate nitric oxide (NO) production and improve endothelial function imrpress.comtandfonline.comfrontiersin.orgmdpi.com. NO is a crucial signaling molecule involved in vasodilation and maintaining vascular health tandfonline.comnih.govguidetopharmacology.org. Studies have demonstrated that this compound can increase endothelial NO bioavailability imrpress.comfrontiersin.org. This effect may be mediated, at least in part, by antioxidative mechanisms, as this compound has been shown to reduce the formation of reactive oxygen species in endothelial cells imrpress.comtandfonline.comahajournals.org. Increased NO levels or bioavailability contribute to improved endothelial function and can help counteract endothelial dysfunction imrpress.comtandfonline.commdpi.com. Research in patients with coronary heart disease and essential hypertension has shown that this compound treatment can improve endothelial function and reduce markers of oxidative stress imrpress.commdpi.com.

Furthermore, some studies suggest that this compound's antiaggregatory properties might be mediated via a nitric oxide-dependent process tandfonline.com. This compound has also been shown to stimulate Ca2+ and NO formation in endothelial cells through a kinase-dependent mechanism tandfonline.com.

Beyond its effects on calcium channels and NO, this compound has been investigated for other potential effects, such as modulating immune responses, inhibiting tumor growth, and influencing the metabolism of chondrocytes and mesenchymal stem cells frontiersin.orgfrontiersin.org. Some research also suggests a previously uncharacterized action of this compound on central synaptic transmission, facilitating neurotransmitter release independently of calcium channels, which might explain some neurological side effects pnas.orgnih.gov.

Influence on Mitochondrial Respiration and Bioenergetics in Specific Cell Types

Studies have explored the impact of this compound on cellular energy metabolism, particularly mitochondrial respiration and ATP production, in various cell types. In human chondrocytes and bone marrow-derived mesenchymal stem cells (BMMSCs), this compound has been shown to downregulate mitochondrial respiration and ATP production researchgate.netnih.gov. Electron microscopy analysis of cartilage explants suggested that a portion of mitochondria lose activity in response to this compound treatment researchgate.netnih.gov. While mitochondrial respiration and ATP production were inhibited in both cell types, a switch towards glycolytic metabolism was observed only in chondrocytes researchgate.netnih.gov. This suggests a cell-type specific metabolic adaptation to this compound's effects on mitochondrial function nih.gov.

The mechanism underlying this compound's influence on mitochondrial function may involve increased nitric oxide (NO) accumulation researchgate.netnih.gov. NO is known to inhibit mitochondrial activity, and this compound has been shown to stimulate NO activity in BMMSCs and particularly in chondrocytes researchgate.netnih.govahajournals.org. This suggests that NO may partially mediate the metabolic effects of this compound in these cells researchgate.netnih.gov.

Furthermore, in hypoxic A549 cells, this compound has been shown to reduce mitochondrial calcium overload and subsequent reactive oxygen species (ROS) generation nih.gov. This protective effect is attributed to the reduction in cytosolic calcium levels mediated by this compound's L-type calcium channel blocking activity nih.gov.

Data illustrating the effects of this compound on mitochondrial respiration parameters in chondrocytes and BMMSCs are presented in the table below.

Cell TypeParameterThis compound Effect (vs Control)Source
ChondrocytesMitochondrial RespirationDownregulated researchgate.netnih.gov
ChondrocytesATP ProductionDownregulated researchgate.netnih.gov
ChondrocytesGlycolytic CapacityEnhanced nih.gov
ChondrocytesSpare Respiratory CapacityReduced (instant treatment) nih.gov
BMMSCsMitochondrial RespirationDownregulated researchgate.netnih.gov
BMMSCsATP ProductionDownregulated researchgate.netnih.gov
BMMSCsGlycolytic SwitchNot Observed nih.gov

Effects on Neurotransmitter Release Mechanisms Independent of Canonical Calcium Channels

Beyond its well-established effects on L-type calcium channels, this compound has been found to influence neurotransmitter release through mechanisms independent of these canonical channels nih.govnih.govresearchgate.netpnas.org. Research in central synapses has demonstrated that this compound can cause a long-lasting facilitation of tetrodotoxin-insensitive spontaneous glutamate (B1630785) release nih.govnih.govpnas.org. This effect is notable because it is independent of its L-type calcium channel blocking activity and is not replicated by other dihydropyridines like nimodipine (B1678889) or nicardipine (B1678738) nih.govnih.govpnas.org.

The facilitation of spontaneous glutamate release by this compound appears to be largely calcium-independent, as it was not inhibited by agents that interfere with calcium, such as Cd2+, thapsigargin, or BAPTA-AM nih.govnih.govpnas.org. This suggests that this compound may act on the neurotransmitter release process downstream of calcium entry or release nih.govnih.govpnas.org. Furthermore, this effect does not appear to be mediated by protein kinases A or C nih.govnih.gov.

The concentration-dependent effect of this compound on spontaneous glutamate release has been reported, with an EC50 of 7.8 μM and effects observed at concentrations as low as 100 nM nih.govnih.govpnas.org. At a concentration of 10 μM, this compound has been shown to increase spontaneous glutamate release by approximately 14.7-fold nih.govnih.gov.

This calcium-independent facilitation of neurotransmitter release by this compound represents a previously uncharacterized action that could contribute to some of its observed side effects nih.govnih.govpnas.org. While L-type calcium channels are typically located on cell bodies and dendrites, and N- and P/Q-type calcium channels are primarily linked to presynaptic neurotransmitter release, this compound's effect on spontaneous release suggests a more direct interaction with the release machinery itself or the membrane fusion process pnas.orgpnas.orgphysiology.org.

Nifedipine Pharmacodynamics: Comprehensive Research Perspectives

Vascular Smooth Muscle Relaxation and Peripheral Arterial Vasodilation Mechanisms

The primary mechanism by which nifedipine (B1678770) induces vascular smooth muscle relaxation and peripheral arterial vasodilation is the inhibition of the transmembrane influx of calcium ions. This compound specifically targets voltage-gated L-type calcium channels located in the cell membranes of vascular smooth muscle cells. drugbank.comnih.govbauschhealth.compfizermedicalinformation.compatsnap.combauschhealth.compatsnap.com

Under normal physiological conditions, the contraction of vascular smooth muscle is dependent on the movement of extracellular calcium ions into the cells through these channels. bauschhealth.compfizermedicalinformation.combauschhealth.com This influx of calcium is a critical step in initiating and maintaining the contractile process. By blocking the L-type calcium channels, this compound prevents calcium from entering the smooth muscle cells during depolarization. drugbank.comnih.govbauschhealth.compfizermedicalinformation.combauschhealth.com The resulting reduction in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle. patsnap.com

This relaxation causes peripheral arterial vasodilation, which in turn reduces peripheral vascular resistance. drugbank.combauschhealth.compfizermedicalinformation.combauschhealth.compatsnap.comdroracle.airesearchgate.net The decrease in peripheral vascular resistance is a key factor in the antihypertensive effect of this compound, as increased peripheral vascular resistance is an underlying cause of hypertension. bauschhealth.compfizermedicalinformation.combauschhealth.comresearchgate.net Studies have demonstrated that the increase in active tension in vascular smooth muscle, contributing to elevated peripheral resistance, reflects an increase in cytosolic free calcium. bauschhealth.compfizermedicalinformation.combauschhealth.comresearchgate.net this compound's action directly counteracts this by limiting calcium influx. bauschhealth.compfizermedicalinformation.combauschhealth.comresearchgate.net

Beyond its direct calcium channel blocking effects, research also suggests that this compound may influence endothelium-derived factors. Some studies indicate that this compound, in addition to its calcium antagonistic properties in vascular smooth muscle cells, can stimulate the release of nitric oxide (NO) in the endothelium and also help preserve NO concentration. ahajournals.org NO is a potent vasodilator and an endothelium-derived relaxing factor. ahajournals.org This potential dual mode of action, involving both inhibition of smooth muscle L-type calcium channel influx and influencing endothelial NO, may contribute to its vasorelaxing effect and the preservation of endothelial function. ahajournals.org However, there is conflicting evidence regarding the extent to which dihydropyridines like this compound alter NO synthesis or release, with some earlier studies suggesting inhibition of NO release from certain endothelial cells and arteries. ahajournals.org

Coronary Artery Dilation and Myocardial Oxygen Supply Augmentation

This compound is also known to dilate coronary arteries, which contributes to its effectiveness in treating angina pectoris. drugbank.comnih.govpfizermedicalinformation.compatsnap.compatsnap.commims.com This dilation affects both the main coronary arteries and coronary arterioles, in both normal and ischemic regions of the myocardium. pfizermedicalinformation.comhres.cajournals.co.za

The mechanism behind coronary artery dilation is similar to that in peripheral arteries: the blockade of L-type calcium channels in the smooth muscle of the coronary vessels. drugbank.comnih.gov By reducing calcium influx, this compound causes relaxation of the coronary vascular smooth muscle, leading to vasodilation. drugbank.comnih.govmims.com

A significant effect of this compound is its potent inhibition of coronary artery spasm. pfizermedicalinformation.comhres.cajournals.co.za This property is particularly important in vasospastic angina (Prinzmetal's or variant angina), where transient spasms of the coronary arteries restrict blood flow to the heart muscle. pfizermedicalinformation.comhres.cajournals.co.za By preventing or relieving these spasms, this compound increases myocardial oxygen delivery. pfizermedicalinformation.comhres.ca

In the context of chronic stable angina, the dilation of coronary arteries and reduction in peripheral vascular resistance (afterload) collectively reduce the workload of the heart. pfizermedicalinformation.compatsnap.comhres.cajournals.co.za This reduction in afterload decreases myocardial energy consumption and oxygen requirements. pfizermedicalinformation.comhres.cajournals.co.za While dilation of coronary arteries can increase oxygen supply, the reduction in oxygen demand due to decreased afterload is considered a primary mechanism for its effectiveness in chronic stable angina. pfizermedicalinformation.comhres.cajournals.co.za Studies have shown that this compound can improve manifestations of myocardial ischemia during exercise without altering the rate-pressure product (a measure of oxygen utilization), suggesting a mechanism related to enhanced blood flow to ischemic areas or favorable alteration of oxygen demand determinants. nih.gov

Research has also explored the effects of this compound on myocardial energetics. Studies in patients with congestive heart failure have shown that this compound can enhance myocardial performance while increasing coronary blood flow and favorably altering the myocardial oxygen supply-demand balance. ahajournals.org This involves an increase in cardiac index and a decrease in systemic vascular resistance, along with diminished coronary vascular resistance and an increase in coronary sinus oxygen saturation. ahajournals.org

Hemodynamic Responses and Cardiorenal Protective Effects Research

This compound elicits significant hemodynamic responses primarily through its potent vasodilatory action. The reduction in peripheral arterial resistance leads to a decrease in systemic blood pressure. drugbank.comnih.govbauschhealth.compfizermedicalinformation.combauschhealth.compatsnap.comdroracle.airesearchgate.net This effect is often more pronounced with formulations that result in rapid increases in plasma concentration. ecrjournal.comnih.gov

Studies comparing the hemodynamic effects of this compound with other vasodilators like nitroprusside in conditions such as severe chronic congestive heart failure have provided insights into its specific profile. While both drugs can produce similar reductions in systemic vascular resistance, this compound has been shown to cause a larger decrease in mean blood pressure but a smaller increase in cardiac index compared to nitroprusside. nih.gov this compound also had a lesser effect on right and left ventricular filling pressure and pulmonary vascular resistance in these studies. nih.gov

The impact of this compound on renal hemodynamics has also been investigated. Research in anesthetized rats suggests that this compound can increase urine output and natriuresis. mdpi.com While it may not have major effects on basal mean arterial pressure and renal blood flow at lower doses, higher doses have shown some attenuation of neuropeptide Y-induced alterations in mean arterial pressure, renal blood flow, and renovascular resistance. mdpi.com This suggests potential effects on renal vasculature, although the mechanisms and clinical significance in humans require further investigation.

Research has also explored potential cardiorenal protective effects associated with this compound, particularly in the context of hypertension. Studies in spontaneously hypertensive rats have investigated the effects of this compound, alone or in combination with hydrochlorothiazide, on blood pressure variability, baroreflex sensitivity, and organ protection. researchgate.net These studies have assessed pathological changes in ventricles, kidneys, and aortae. researchgate.net While some studies in animal models suggest a reduction in end-organ damage with this compound treatment, the direct cardiorenal protective mechanisms beyond blood pressure reduction are areas of ongoing research. researchgate.net

Data on hemodynamic responses can be complex and vary depending on the study population, formulation, and presence of underlying conditions. The following table summarizes some observed hemodynamic changes from a study in patients with severe chronic congestive heart failure comparing this compound and nitroprusside:

Hemodynamic ParameterThis compound (Change from Baseline)Nitroprusside (Change from Baseline)p-value
Systemic Vascular Resistance (SVR)-29% ± 13%-29% ± 12%NS
Cardiac Index+20% ± 20%+40% ± 24%< 0.02
Mean Blood Pressure-16% ± 9%-8% ± 10%< 0.05
Mean Pulmonary Artery Wedge Pressure-13% ± 24%-36% ± 21%< 0.001
Pulmonary Vascular Resistance-6% ± 42%-26% ± 46%NS
Mean Right Atrial Pressure0%Decrease< 0.05
Left Ventricular Stroke Work IndexNo ChangeIncrease< 0.05

*Data derived from a study comparing this compound and nitroprusside in patients with severe chronic congestive heart failure. nih.gov NS = Not Significant.

Impact on Sympathetic Nervous System Activity and Baroreflex Sensitivity

The vasodilatory effects of this compound can trigger reflex activation of the sympathetic nervous system. nih.govecrjournal.comnih.govjacc.orgahajournals.orgahajournals.org This occurs as a compensatory response to the reduction in blood pressure. The sympathetic nervous system activation can lead to an increase in heart rate and plasma norepinephrine (B1679862) levels. ecrjournal.comnih.govjacc.orgahajournals.orgahajournals.org

Research using techniques like microneurography has investigated the influence of this compound on muscle sympathetic nerve activity (MSNA) and skin sympathetic nerve activity (SSA). Studies in healthy volunteers have shown that both short-acting and slow-release formulations of this compound can markedly activate MSNA and increase plasma norepinephrine. nih.govjacc.org However, heart rate increase was primarily observed with short-acting this compound, not the slow-release formulation. nih.govjacc.org this compound appeared to have no effect on SSA in these studies. nih.govjacc.org This suggests that this compound may activate cardiac and peripheral sympathetic nerves differently depending on the pharmacokinetic profile. nih.govjacc.org

The rate at which blood pressure is lowered by this compound appears to influence the degree of sympathetic activation. ecrjournal.com Rapid reductions in blood pressure, typically seen with immediate-release formulations, are more likely to induce reflex tachycardia and increased plasma noradrenaline levels. nih.govecrjournal.com In contrast, formulations providing a slower, more controlled release of this compound may result in a more gradual decrease in blood pressure with less or no reflex sympathetic activation. ecrjournal.comjddtonline.info

The effect of this compound on baroreflex sensitivity has also been a subject of research. The baroreflex is a crucial mechanism for regulating blood pressure and heart rate. Some studies suggest that this compound may potentiate baroreflex control. oup.comnih.govcapes.gov.br Research using microneurography in healthy humans has provided direct evidence that this compound can augment cardiopulmonary baroreflex control of sympathetic nerve activity. nih.gov This was demonstrated by an augmented percentage increase in MSNA during selective unloading of cardiopulmonary baroreceptors after this compound administration. nih.gov this compound has also been shown to augment arterial baroreceptor modulation of heart rate during dynamic increases in arterial pressure. capes.gov.br

However, other studies on the effect of calcium channel blockers on baroreflex sensitivity have yielded conflicting results. oup.comnih.gov Some research in rats indicated that while verapamil (B1683045) depressed baroreflex sensitivity, this compound did not show a similar effect. nih.gov The complex interplay between this compound's direct vasodilatory effects and its influence on the baroreflex and sympathetic nervous system is an active area of investigation.

Dose-Dependent Pharmacodynamic Variability and Clinical Correlates

The pharmacodynamic effects of this compound can exhibit dose-dependent variability, and understanding these relationships is crucial for predicting clinical responses. Research has aimed to establish concentration-effect relationships for this compound, particularly regarding its antihypertensive effects. nih.govahajournals.orgnih.govahajournals.org

Studies in hypertensive subjects have demonstrated significant correlations between plasma this compound concentrations and the reduction in blood pressure. nih.govahajournals.orgnih.gov These relationships are often described as sigmoidal. nih.gov The magnitude of the blood pressure reduction by this compound has been shown to be directly proportional to the pretreatment blood pressure. ahajournals.orgahajournals.org

Research investigating different doses of this compound has shown dose-dependent reductions in blood pressure. For instance, a study using this compound tablets at doses of 20 mg, 40 mg, and 60 mg found that all three doses significantly lowered blood pressure, with the reduction being larger and lasting longer after the 60 mg dose compared to the 20 mg dose. nih.gov

The rate of increase in plasma this compound concentration is also a critical factor influencing the pharmacodynamic response. ecrjournal.comnih.gov Rapid increases in concentration, typically associated with immediate-release formulations, can lead to a more pronounced and rapid fall in blood pressure, often accompanied by reflex tachycardia. nih.govecrjournal.comnih.gov Formulations designed for slower release, such as the Gastrointestinal Therapeutic System (GITS) formulation, provide a smoother plasma concentration profile, resulting in a more gradual and sustained blood pressure reduction with less reflex sympathetic activation. ecrjournal.comnih.govjddtonline.info

Studies have explored the relationship between this compound plasma concentration and heart rate, often observing a significant positive correlation, particularly with formulations leading to rapid absorption. nih.gov However, the variability in this relationship can be considerable among individuals. nih.gov

Research continues to refine the understanding of this compound's dose-dependent effects and their relationship to plasma concentrations, aiming to optimize therapeutic strategies and predict individual patient responses. ahajournals.orgahajournals.orgnih.govmdpi.com

Nifedipine Pharmacokinetics: In Depth Research and Influencing Factors

Absorption Mechanisms and Bioavailability Variability Across Formulations and Populations

Nifedipine (B1678770) is almost completely absorbed from the gastrointestinal tract following oral administration. nih.govahajournals.orgahajournals.org However, its bioavailability is considerably reduced due to significant first-pass metabolism. nih.govahajournals.orgijclinmedcasereports.comnih.gov Studies have reported oral bioavailability ranging from 45% to 77%. nih.govahajournals.orgnih.govdrugbank.com

Different formulations of this compound exhibit distinct absorption profiles. Immediate-release capsules lead to a rapid rise in plasma concentrations, with peak levels reached within 30 to 60 minutes. ahajournals.org In contrast, extended-release tablets are designed to provide a gradual increase in plasma concentration, reaching a plateau at approximately 6 hours and maintaining relatively constant levels over a 24-hour period. nih.gov The bioavailability of the extended-release gastrointestinal therapeutic system (GITS) formulation is about 65% after a single dose, which increases to approximately 86% at steady-state compared to the immediate-release capsule. nih.govnih.gov

FormulationTime to Peak Concentration (Tmax)BioavailabilityEffect of Food
Immediate-Release Capsule30-60 minutes ahajournals.org45-77% nih.govahajournals.orgnih.govdrugbank.comSlight alteration in early absorption, no significant change in overall bioavailability. nih.gov
Extended-Release Tablet (GITS)~6 hours (plateau) nih.gov~86% relative to immediate-release at steady-state. nih.govnih.govSlightly increases rate of absorption but not the extent of bioavailability. nih.gov
Slow-Release Tablet4.2 +/- 0.7 hours nih.gov52% +/- 13% nih.govHigh-fat meal can increase plasma concentrations. soton.ac.uk

Distribution Patterns and Tissue Accumulation Studies

Once absorbed into the systemic circulation, this compound is widely distributed throughout the body. merckmanuals.com It is highly bound to serum proteins, primarily albumin, with protein binding reported to be between 92% and 98%. nih.gov The steady-state volume of distribution of this compound ranges from 0.62 to 0.77 L/kg, which is more than double the volume of distribution of the central compartment (0.25 to 0.29 L/kg), indicating significant tissue distribution. nih.govdrugbank.com In patients with liver cirrhosis, the volume of distribution has been observed to be greater (1.29 +/- 0.60 L/kg) compared to healthy subjects (0.97 +/- 0.42 L/kg). researchgate.netepistemonikos.org

The accumulation of drugs in tissues can prolong their action as the tissues release the drug back into the plasma as its concentration decreases. merckmanuals.com While specific tissue accumulation studies for this compound are not extensively detailed in the provided results, its lipid-soluble nature suggests it can be distributed to fatty tissues. merckmanuals.com

Metabolic Pathways and Enzyme Involvement (e.g., CYP3A4)

This compound undergoes extensive hepatic metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system. ijclinmedcasereports.comnih.govnih.govnih.gov This is the main metabolic pathway for the oxidation of the dihydropyridine (B1217469) ring to its pyridine (B92270) analog. nih.gov The activity of CYP3A4 can be influenced by various factors, including genetics and co-administered drugs. For instance, potent inducers of CYP3A4, such as phenytoin (B1677684), can reduce this compound plasma concentrations by up to 70%, while inhibitors like itraconazole (B105839) and fluconazole (B54011) can significantly increase systemic exposure. nih.gov Studies have also indicated that pregnancy-related hormones can increase this compound metabolism by inducing CYP3A4 expression. nih.gov Genetic variations in CYP3A4, such as the CYP3A4*17 allele, may lead to decreased metabolism of this compound. clinpgx.orgclinpgx.org

Role of First-Pass Metabolism in Bioavailability

First-pass metabolism, which occurs in the liver and the intestinal wall, plays a crucial role in the low and variable bioavailability of this compound. ijclinmedcasereports.comnih.govsoton.ac.uk Approximately half of an oral dose of this compound is eliminated presystemically. ijclinmedcasereports.com This extensive first-pass effect is a major determinant of the fraction of the drug that reaches the systemic circulation. ijclinmedcasereports.com The nitropyridine analogue of this compound is considered a major first-pass metabolite. nih.gov

Identification of Active and Inactive Metabolites

The metabolism of this compound results in the formation of several metabolites, all of which are inactive and highly water-soluble. nih.govnih.govnih.gov The primary metabolite is the nitropyridine analogue, formed through the oxidation of the dihydropyridine ring. nih.gov Further metabolism leads to the formation of 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (M I) and the corresponding 2-hydroxymethyl-pyridinecarboxylic acid (M II). ahajournals.orgahajournals.org Dehydrothis compound is also a metabolite of this compound. drugbank.commedchemexpress.com

Elimination Kinetics and Renal/Hepatic Clearance Research

This compound is eliminated from the body primarily through hepatic metabolism. nih.gov The total body clearance of this compound is estimated to be between 450 and 700 mL/min. nih.govdrugbank.com Following intravenous administration, this compound exhibits biphasic elimination, with a terminal elimination half-life of approximately 2 hours. nih.govdrugbank.com Some studies have reported a shorter elimination half-life of around 1.52 hours in healthy volunteers. ijclinmedcasereports.com

The inactive, water-soluble metabolites are predominantly excreted in the urine, accounting for 60% to 80% of the administered dose. nih.govnih.gov Less than 0.1% of the unchanged drug is found in the urine. nih.govnih.gov The remainder of the metabolites is eliminated in the feces, likely through biliary excretion. nih.govnih.gov Renal impairment has a minimal impact on the pharmacokinetics of this compound. nih.gov

ParameterValueReference
Total Body Clearance450-700 mL/min nih.govdrugbank.com
Elimination Half-Life (t½)~2 hours nih.govdrugbank.com
Route of Excretion (Metabolites)60-80% in urine, remainder in feces nih.govnih.gov
Unchanged Drug in Urine<0.1% nih.govnih.gov

Pharmacokinetic Variability in Special Populations (e.g., Hepatic Impairment)

The pharmacokinetics of this compound are significantly altered in individuals with hepatic impairment, such as cirrhosis. nih.gov In these patients, the bioavailability of this compound is markedly increased, and its half-life is prolonged. nih.gov Studies have shown a twofold increase in the area under the plasma concentration-time curve (AUC) in patients with cirrhosis. nih.gov The elimination half-life can increase fourfold in cirrhotic patients (434 +/- 74 minutes) compared to healthy subjects (102 +/- 11 minutes). nih.gov

This is attributed to a reduction in hepatic clearance, possibly due to decreased expression of CYP enzymes, including CYP3A4. researchgate.netresearchgate.net Systemic clearance has been found to be significantly lower in patients with liver cirrhosis (233 +/- 109 ml/min) compared to healthy controls (588 +/- 140 ml/min). researchgate.netepistemonikos.org Consequently, there is a considerable risk of drug accumulation in this patient population. nih.gov Protein binding of this compound may also be decreased in patients with hepatic impairment. nih.gov

Drug-Drug and Drug-Food Interactions Affecting this compound Pharmacokinetics

The pharmacokinetic profile of this compound is significantly influenced by co-administered substances that interfere with its metabolism. As a substrate of the cytochrome P450 3A4 (CYP3A4) isoenzyme, this compound's bioavailability and clearance can be substantially altered by inhibitors or inducers of this enzyme system. nih.govnih.gov These interactions are critical considerations in clinical practice, as they can lead to pronounced changes in plasma concentrations.

Drug-Drug Interactions

The primary mechanism for drug-drug interactions involving this compound is the modulation of the CYP3A4 enzyme, which is responsible for its extensive first-pass metabolism. nih.gov

CYP3A4 Inhibitors

Concurrent administration of this compound with potent inhibitors of CYP3A4 can lead to a significant increase in its systemic exposure. nih.gov This inhibition reduces the presystemic clearance of this compound, resulting in higher plasma concentrations. For instance, drugs such as certain macrolide antibiotics (e.g., clarithromycin (B1669154), erythromycin), azole antifungals (e.g., itraconazole, fluconazole), and protease inhibitors (e.g., indinavir, nelfinavir, ritonavir) are known to elevate this compound levels. nih.govwww.nhs.uk Studies have also shown that HMG-CoA reductase inhibitors like fluvastatin (B1673502) and simvastatin (B1681759) can inhibit CYP3A4, leading to increased area under the plasma concentration-time curve (AUC) and peak plasma concentration (Cmax) of orally administered this compound. nih.gov

Table 1: this compound Interactions with CYP3A4 Inhibitors

Interacting Drug Mechanism of Interaction Effect on this compound Pharmacokinetics
Clarithromycin CYP3A4 Inhibition Increased plasma concentration
Erythromycin CYP3A4 Inhibition Increased plasma concentration nih.gov
Itraconazole CYP3A4 Inhibition Increased systemic exposure nih.gov
Fluconazole CYP3A4 Inhibition Increased systemic exposure nih.govwww.nhs.uk
Ritonavir CYP3A4 Inhibition Increased systemic exposure nih.gov
Fluvastatin CYP3A4 Inhibition Increased AUC and Cmax nih.gov
Simvastatin CYP3A4 Inhibition Increased AUC and Cmax nih.gov
Cimetidine CYP3A4 Inhibition Increased plasma concentration www.nhs.uk

CYP3A4 Inducers

Conversely, drugs that induce the activity of CYP3A4 can significantly decrease the plasma concentration of this compound, potentially compromising its therapeutic efficacy. nih.gov Potent inducers accelerate this compound's metabolism, leading to lower bioavailability. Co-administration with phenytoin, for example, can reduce this compound plasma concentrations by up to 70%. nih.gov Other known inducers include the antibiotic nafcillin, which has been shown in studies to markedly increase the clearance of this compound. nih.gov The herbal supplement St. John's wort is also a well-documented inducer of CYP3A4 and should generally be avoided during this compound therapy. www.nhs.ukdrugs.com

Table 2: this compound Interactions with CYP3A4 Inducers

Interacting Drug/Supplement Mechanism of Interaction Effect on this compound Pharmacokinetics
Phenytoin CYP3A4 Induction Decreased plasma concentration by up to 70% nih.govwww.nhs.uk
Rifampicin CYP3A4 Induction Decreased plasma concentration www.nhs.uk
Carbamazepine (B1668303) CYP3A4 Induction Decreased plasma concentration www.nhs.uk
Nafcillin CYP3A4 Induction Significantly decreased AUC and increased clearance nih.gov

Drug-Food Interactions

Certain foods and beverages can also have a clinically significant impact on the pharmacokinetics of this compound.

Grapefruit Juice

The most notable drug-food interaction is with grapefruit juice. wellrx.com Grapefruit contains compounds, such as furanocoumarins, that are potent inhibitors of intestinal CYP3A4. wellrx.comresearchgate.net Ingestion of grapefruit juice reduces the first-pass metabolism of this compound in the gut wall, leading to a substantial increase in its oral bioavailability and peak plasma concentrations, often by as much as twofold. wellrx.comresearchgate.net This interaction does not appear to affect this compound's half-life. wellrx.com The effect is primarily observed with oral administration and not with intravenous use, confirming the mechanism of intestinal enzyme inhibition. researchgate.netoup.com Some research also suggests that the low pH of grapefruit juice may delay gastric emptying, which can contribute to altered absorption profiles. nih.gov

Table 3: this compound Interaction with Grapefruit Juice

Food/Beverage Mechanism of Interaction Effect on this compound Pharmacokinetics
Grapefruit Juice Inhibition of intestinal CYP3A4 wellrx.comresearchgate.net Increased AUC and Cmax by up to 2-fold wellrx.com

High-Fat Meals

The effect of food, particularly high-fat meals, on this compound absorption can be highly dependent on the specific drug formulation. For osmotically driven oral therapeutic systems (OROS), food intake has been shown to have no clinically relevant effect on the rate and extent of this compound bioavailability. nih.govamsterdamumc.nl However, for other types of modified-release formulations, a high-fat breakfast can significantly alter drug release and absorption. nih.gov In some cases, this can lead to a phenomenon known as "dose dumping," where a large portion of the drug is released at once, causing a sharp, multi-fold increase in the mean Cmax compared to administration in a fasted state. nih.gov This formulation-dependent interaction highlights the importance of the drug delivery system in determining the impact of food on this compound's pharmacokinetic profile. nih.gov

Table 4: Formulation-Dependent Food Effects on this compound

Formulation Type Effect of High-Fat Meal Pharmacokinetic Outcome
Osmotic Release Oral System (OROS) No clinically relevant effect nih.gov Stable bioavailability (rate and extent)

Preclinical Investigations of Nifedipine S Biological Activities

Animal Model Research on Efficacy and Pathophysiological Modulation

In animal models of hypertension, particularly spontaneously hypertensive rats (SHR), nifedipine (B1678770) demonstrates significant antihypertensive effects by modulating systemic hemodynamics. In conscious SHRs, this compound lowers mean arterial pressure (MAP) primarily by decreasing total peripheral resistance (TPR), which triggers a reflexive increase in cardiac output (CO) and heart rate. nih.gov This vasodilation is a key component of its therapeutic action. nih.gov In areflexic (spinal cord-transected) SHR models, where autonomic reflexes are absent, this compound still lowers MAP by reducing TPR without altering cardiac output or heart rate, confirming its direct vasodilatory properties. nih.gov

In the context of myocardial ischemia and infarction, animal studies have shown that this compound can exert protective effects. In canine models of acute myocardial ischemia, this compound administration was found to increase blood flow to ischemic regions, preserve hemodynamic function, and reduce the size of ischemia-reperfusion injury. nih.govnih.gov It also demonstrated benefits in preserving postischemic myocardial function and structural integrity in isolated rabbit hearts and in dogs undergoing global ischemia. nih.gov However, the effects can be dose-dependent; higher doses that cause a significant drop in blood pressure and a rise in heart rate can potentially extend the ischemic area, whereas lower doses improve regional perfusion and limit infarct size. nih.gov

Animal ModelKey Hemodynamic Effects of this compound
Spontaneously Hypertensive Rats (Conscious)↓ Mean Arterial Pressure, ↓ Total Peripheral Resistance, ↑ Cardiac Output, ↑ Heart Rate nih.gov
Myocardial Infarction / Ischemia (Dogs)↑ Blood flow to ischemic zones, ↓ Infarct size, Preservation of hemodynamic function nih.govnih.gov

Preclinical animal studies investigating the reproductive and developmental toxicity of this compound have yielded varied, often dose-dependent, results. In rats, administration of this compound during the period of organogenesis at doses up to 10 times the maximum recommended human dose did not produce teratogenic effects, with no gross morphological, skeletal, or visceral defects observed in the pups. ijbcp.comresearchgate.net

However, other studies using high doses have reported embryotoxic and fetotoxic effects. In rats, high doses administered during late pregnancy were associated with a significant reduction in pup weight, though no increase in fetal malformations was noted. nih.gov These high-dose studies also revealed histologic changes, such as blood vessel dilatation in the uterus and placenta. nih.gov In early-stage rat embryos studied in vitro, high concentrations of this compound caused asystole (cardiac arrest) or, in surviving embryos, a marked increase in heart rate with weak contractions, suggesting reduced blood flow. researchgate.netnih.gov Studies in near-term fetal rats demonstrated that this compound can have a dose-dependent cardiodepressive effect, causing ventricular dilatation and pericardial fluid accumulation at high doses. nih.gov Some animal studies have associated high doses of calcium channel blockers with an increased risk of cardiovascular and skeletal malformations, such as digital defects, in rats and rabbits. researchgate.net

Animal ModelDose LevelObserved Effects
RatUp to 10x human doseNo teratogenic effects; no gross, skeletal, or visceral defects. ijbcp.com
Rat (late pregnancy)High (30x human dose)Reduced pup weight; increased uterine/placental vascularization; no malformations. nih.gov
Rat FetusHighDose-dependent cardiodepressive effects (ventricular dilatation, pericardial effusion). nih.gov
Rat Embryo (in vitro)HighAsystole or increased embryonic heart rate with weak contractions. researchgate.netnih.gov
Rat / RabbitHighReports of increased risk for cardiovascular and skeletal (digital) malformations. researchgate.net

This compound has been evaluated in various animal models for its tocolytic efficacy, demonstrating a potent ability to inhibit uterine contractions. In pregnant rats, this compound infusion effectively abolishes uterine contractions, with studies suggesting that the uterus in late pregnancy is more sensitive to the inhibitory effects of this compound than the cardiovascular system. nih.gov The uterus-relaxing effect of this compound in rats can be significantly enhanced by the co-administration of an inhibitor of the Abcg2 efflux protein, suggesting a potential therapeutic strategy for increasing tocolytic efficacy. iiarjournals.org

Animal ModelPrimary FindingMechanistic Insight
Pregnant RatPotent inhibition and abolishment of uterine contractions. nih.govUterus is more sensitive to this compound than the cardiovascular system. nih.gov
Mouse (LPS-induced preterm birth)Inhibited uterine contractions but did not consistently or significantly delay delivery. researchgate.netresearchgate.netAction is anti-contractile, not anti-inflammatory. researchgate.net

Gastrointestinal Motility Modulation in Animal Models

This compound, a dihydropyridine (B1217469) calcium channel blocker, has been the subject of numerous preclinical investigations to characterize its effects on gastrointestinal motility. These studies, conducted in various animal models, have demonstrated that this compound modulates the contractile activity of the smooth muscle in the gastrointestinal tract, primarily through its action on L-type voltage-gated calcium channels.

In conscious dog models, this compound has been shown to exert a profound inhibitory effect on intestinal motility. nih.gov Intravenous infusion of this compound resulted in a significant reduction in both spike activity and the motility index during phases II and III of the migrating motor complex (MMC), which is a distinct pattern of electromechanical activity observed in the gastrointestinal tract during fasting. nih.gov At lower infusion rates, this compound reduced motility without disrupting the cyclical nature of the MMC. nih.gov However, at higher rates, it suppressed MMC cycling and almost completely abolished both spike and mechanical activities. nih.gov When comparing the potency of different calcium channel blockers, this compound was found to be more potent in inhibiting intestinal motility than verapamil (B1683045) and diltiazem. nih.gov

Further studies in dogs compared the effects of equihypotensive doses of this compound and another dihydropyridine, lacidipine, on postprandial gastrointestinal motility. oup.com this compound significantly delayed the onset of the fed motor pattern and reduced the number of spikes in the small bowel, whereas it had no effect on gastric spike activity. oup.com This suggests a degree of regional selectivity in the action of this compound within the gastrointestinal tract. oup.com

Research using rat models has also provided insights into the effects of this compound on gastrointestinal smooth muscle. In isolated rat ileal segments, this compound demonstrated the ability to significantly decrease contractions induced by acetylcholine, a neurotransmitter that stimulates muscle contraction. cyprusjmedsci.com This inhibitory effect underscores the role of calcium influx in mediating the contractile response of the intestinal smooth muscle. cyprusjmedsci.com While direct studies on this compound's effect on gastric emptying in rats are limited in the provided context, the broader class of calcium channel blockers has been shown to delay gastric emptying in a dose-dependent manner. nih.govnih.gov

Investigations in embryonic mouse models have revealed the impact of this compound on the development of gastrointestinal motility. In cultured embryonic guts, this compound was effective at suppressing contractile waves in the midgut. researchgate.net This finding suggests that the influx of calcium through L-type channels is crucial for the initiation and propagation of these early contractile activities. researchgate.net Interestingly, while motility was inhibited, the differentiation of the circular smooth muscle and the structure of the enteric nervous system appeared unaffected by this compound treatment, indicating a specific effect on the contractile function rather than the development of the muscle tissue itself. researchgate.net

The following tables summarize the key findings from these preclinical studies:

Animal ModelExperimental SetupKey Findings
Dog Conscious, fasting dogs with implanted electrodes and strain-gauges. Intravenous infusion of this compound.This compound significantly reduced spike activity and motility index during phases II and III of the migrating motor complex. nih.gov
Dog Conscious dogs fitted with bipolar electrodes. Comparison of equihypotensive intravenous doses of this compound and lacidipine.This compound delayed the appearance of the fed motor pattern and reduced spike activity in the small bowel, with no effect on the stomach. oup.com
Rat Isolated ileal segments suspended in a tissue bath.This compound significantly decreased acetylcholine-induced contractions. cyprusjmedsci.com
Mouse Embryonic gut cultures (E11.5 + 2 days).This compound inhibited the development of contractile waves in the midgut without affecting smooth muscle differentiation. researchgate.net
ParameterAnimal ModelEffect of this compound
Spike Activity DogSignificantly reduced in the small intestine. nih.govoup.com
Motility Index DogSignificantly reduced during phases II and III of the MMC. nih.gov
Migrating Motor Complex (MMC) DogCycling was not disrupted at lower doses but was suppressed at higher doses. nih.gov
Acetylcholine-Induced Contractions Rat (in vitro)Significantly decreased in isolated ileum. cyprusjmedsci.com
Contractile Waves Mouse (embryonic)Absent in the midgut of this compound-treated cultures. researchgate.net

Clinical Research Paradigms and Efficacy Assessments of Nifedipine

Clinical Trial Methodologies and Design Considerations

The evaluation of nifedipine's therapeutic effects has been predominantly conducted through rigorous clinical trial designs, ensuring the validity and reliability of the findings.

Randomized controlled trials (RCTs) form the cornerstone of evidence-based medicine, and numerous RCTs have investigated the role of long-acting This compound (B1678770) in managing hypertension. nih.gov These trials typically involve comparing this compound to a placebo or other antihypertensive medications. Key design considerations in these RCTs include the patient population, such as individuals with mild-to-moderate hypertension, the elderly, or pregnant women. nih.gov The primary endpoints in these studies are often the reduction in both systolic and diastolic blood pressure. nih.gov For instance, a meta-analysis of 22 RCTs with 2595 participants found that this compound was more effective than other antihypertensive drugs in reducing blood pressure, particularly in severe hypertension. nih.gov

Long-acting formulations of this compound, such as the gastrointestinal therapeutic system (GITS), have been a focus of many trials. nih.gov These formulations are designed to provide a gradual release of the drug over 24 hours, which helps in mitigating abrupt drops in blood pressure and reflex tachycardia associated with short-acting versions. nih.gov

Clinical trials investigating this compound for angina syndromes, including chronic stable angina and vasospastic angina (Prinzmetal angina), have been crucial in establishing its therapeutic utility. wikipedia.orgahajournals.org For chronic stable angina, studies are often designed as double-blind, placebo-controlled, crossover trials. nih.gov In these trials, patients are randomly assigned to receive either this compound or a placebo for a certain period, and then "cross over" to the other treatment. nih.gov This design allows each patient to serve as their own control. The primary efficacy endpoints in these studies typically include a reduction in the frequency of angina attacks and nitroglycerin consumption, as well as an increase in exercise duration on a treadmill. nih.gov

In a notable study, this compound was shown to significantly reduce angina frequency by 55% and nitroglycerin use by 59%, while increasing exercise time by 34% compared to a placebo. nih.gov For vasospastic angina, this compound is considered a treatment of choice due to its potent vasodilating effects on the coronary arteries. wikipedia.org

To better understand this compound's place in therapy, numerous studies have compared its efficacy directly with other classes of antihypertensive and antianginal medications. These classes include beta-blockers, ACE inhibitors, and other calcium channel blockers. nih.gov

In hypertension, a meta-analysis showed that this compound in combination with other drugs like diuretics or β-blockers significantly lowered the risk of cardiovascular events compared to control treatments. ahajournals.org A randomized trial comparing this compound-GITS with amlodipine found both to be similarly effective in reducing 24-hour blood pressure. nih.gov

For angina, a double-blind, crossover study compared this compound with diltiazem in patients with chronic stable angina. nih.gov Both drugs were found to increase the duration of symptom-limited treadmill exercise compared to a placebo. nih.gov Another study compared the combination of this compound with atenolol to atenolol alone and found the combination to be more effective in increasing exercise tolerance. nih.gov

Table 1: Comparative Efficacy of this compound in Hypertension

Comparison Drug(s)Study DesignKey FindingsCitation
Other AntihypertensivesMeta-analysis of 22 RCTsThis compound was more effective in reducing blood pressure, especially in severe hypertension. nih.gov
AmlodipineRandomized TrialThis compound-GITS and amlodipine showed similar efficacy in reducing 24-hour blood pressure. nih.gov
Diuretics or β-blockers (in combination)Meta-analysisCombination therapy with this compound significantly lowered the risk of cardiovascular events. ahajournals.org

Table 2: Comparative Efficacy of this compound in Angina

Comparison Drug(s)Study DesignKey FindingsCitation
DiltiazemRandomized, double-blind, crossoverBoth this compound and diltiazem increased exercise duration compared to placebo. nih.gov
Atenolol (in combination)Randomized, double-blind, crossoverThe combination of this compound and atenolol improved exercise tolerance more than atenolol alone. nih.gov

Efficacy in Specific Clinical Indications

Beyond its primary uses in hypertension and angina, research has explored the efficacy of this compound in other specific clinical conditions.

This compound has been investigated for its potential benefits in a subset of patients with pulmonary arterial hypertension (PAH). Its vasodilatory effects can lead to a reduction in pulmonary vascular resistance. In one case, sublingual this compound led to a significant 54% drop in pulmonary vascular resistance and a 90.3% increase in cardiac output. bmj.com However, a one-year clinical study in patients with pulmonary hypertension secondary to chronic obstructive pulmonary disease did not demonstrate objective benefits, although there was an improvement in dyspnea. nih.gov It is important to note that the use of this compound in PAH is generally limited to patients who demonstrate a favorable response during acute vasoreactivity testing.

This compound is frequently used in the treatment of Raynaud's phenomenon, a condition characterized by vasospasm of the arteries, typically in the fingers and toes. wikipedia.org A randomized, double-blind, crossover study involving 17 patients with moderate to severe Raynaud's phenomenon demonstrated that this compound significantly reduced the frequency and severity of attacks compared to a placebo. nih.gov Another double-blind, crossover study with 16 patients also found that this compound improved symptoms and lowered the frequency of attacks. nih.gov A meta-analysis has shown modest benefits, with a 33% decrease in attack severity and a reduction of 2.8–5 attacks per week. wikipedia.org

Table 3: Efficacy of this compound in Raynaud's Phenomenon

Study DesignNumber of PatientsKey FindingsCitation
Randomized, double-blind, crossover17Significantly reduced frequency and severity of attacks compared to placebo. nih.gov
Double-blind, crossover16Improved symptoms and lowered attack frequency. nih.gov
Meta-analysisN/A33% decrease in attack severity; 2.8–5 fewer attacks per week. wikipedia.org

Off-Label Applications and Emerging Efficacy Data (e.g., achalasia, anal fissures)

This compound's vasodilatory properties, primarily through its action as a calcium channel blocker on smooth muscle, have led to its investigation and use in several conditions beyond its approved cardiovascular indications. Significant research has focused on its efficacy in treating certain gastrointestinal motility disorders, such as achalasia and anal fissures.

In the treatment of achalasia, a disorder characterized by impaired relaxation of the lower esophageal sphincter (LES), this compound has been studied for its ability to reduce LES pressure. A double-blind, placebo-controlled, crossover trial demonstrated that this compound significantly reduced the frequency of dysphagia compared to a placebo. nih.gov The study found that this compound lowered LES pressure by 28%; however, this reduction was about half of what is typically achieved with more invasive treatments like pneumatic dilatation or myotomy. nih.gov Consequently, while esophageal emptying rates as measured by radionuclide methods did not change, and substantial symptoms often remained, the clinical improvement was statistically significant compared to the pretreatment state and placebo. nih.govnih.gov This suggests that this compound may be a therapeutic option for patients with achalasia who are at high risk for more invasive procedures. nih.gov

The application of topical this compound for anal fissures has shown considerable promise in promoting healing by relaxing the internal anal sphincter and reducing pressure. Multiple studies have demonstrated high efficacy rates. A prospective, randomized, double-blind, multicenter study found that after 21 days of therapy, 95% of patients treated with topical 0.2% this compound gel achieved total remission from acute anal fissure, compared to 50% in the control group which received a gel containing lidocaine and hydrocortisone acetate (B1210297). nih.gov This healing was associated with a significant mean reduction in maximum resting anal pressure of 30% in the this compound group, with no similar changes observed in the control group. nih.gov Other studies have reported similar high healing rates for chronic anal fissures, with one trial showing complete healing in 96.7% of patients treated with 0.5% this compound, a rate not significantly different from surgical sphincterotomy. nih.gov However, recurrence can be a challenge, with one study noting a recurrence rate of 26.19% after 12 months. tums.ac.ir

Efficacy of Topical this compound in Anal Fissure Treatment

StudyThis compound ConcentrationTreatment DurationHealing Rate in this compound GroupHealing Rate in Control GroupKey Finding
Antropoli et al. (Multicenter Study) nih.gov0.2% Gel21 Days95%50%Significant reduction in resting anal pressure.
Prospective Clinical Trial tums.ac.ir0.5% Cream4 Weeks70%12%Significant healing and pain relief compared to control.
Study on Acute Fissures nih.gov0.5% OintmentUp to 8 Weeks96.7% (initially)N/A (Compared to sphincterotomy)Effective in preventing evolution to chronicity.
International Journal of Surgery Science Study surgeryscience.com0.3% with 1.5% Lignocaine6 Weeks52%N/ARecurrence is common despite healing.

Emerging efficacy data also suggests potential for this compound in other areas. It has been used as a tocolytic agent to delay premature labor, with a Cochrane review concluding it has benefits over placebo and beta-agonists for prolonging pregnancy. wikipedia.org Other off-label considerations include the management of Raynaud's phenomenon, painful esophageal spasms, and renal calculi. wikipedia.org

Long-Term Efficacy and Cardiovascular Outcome Trials

The long-term efficacy and cardiovascular safety of this compound, particularly long-acting formulations like the gastrointestinal therapeutic system (GITS), have been evaluated in large-scale clinical trials. The primary investigation in this area is the A Coronary disease Trial Investigating Outcome with this compound GITS (ACTION) . medscape.commedscape.com

The ACTION trial was a large, randomized, double-blind, placebo-controlled study designed to assess the long-term effects of this compound GITS on clinical outcomes in patients with stable, symptomatic angina pectoris. medscape.comnewswise.comtuni.finih.gov The trial enrolled 7,665 patients who were followed for a mean of 4.9 years. medscape.comtuni.fi Patients were randomized to receive either this compound GITS or a placebo in addition to their standard therapies. nih.govjwatch.org

The primary efficacy endpoint of the ACTION trial was a composite of death from any cause, acute myocardial infarction, refractory angina, new overt heart failure, debilitating stroke, and peripheral revascularization. tuni.finih.gov The results showed no statistically significant difference between the this compound and placebo groups for this primary composite endpoint. medscape.comtuni.finih.gov The rates were 4.60 per 100 patient-years for this compound compared to 4.75 per 100 patient-years for placebo. tuni.fi

Despite the neutral outcome for the primary endpoint, the ACTION trial revealed several significant findings regarding secondary outcomes. The addition of this compound GITS was found to be safe and did prolong cardiovascular event- and procedure-free survival. newswise.com Specifically, patients in the this compound group had a significantly lower need for coronary angiography and coronary artery bypass grafting (CABG). medscape.comjwatch.org Furthermore, the incidence of new overt heart failure was significantly reduced in the this compound group. medscape.comjwatch.org

A sub-analysis of the ACTION trial focusing on patients with both stable angina and hypertension (52% of the trial population) provided further insights. medscape.comnih.gov In hypertensive patients, this compound GITS significantly reduced the combined incidence of all-cause mortality, myocardial infarction, refractory angina, heart failure, stroke, and peripheral revascularization by 13%. medscape.comnih.gov This group also saw a 38% reduction in new overt heart failure and a 33% reduction in debilitating stroke. nih.gov These salutary effects underscore the importance of blood pressure control in this high-risk population. nih.gov The trial ultimately demonstrated the long-term safety of this compound GITS in patients with coronary artery disease, helping to allay earlier concerns about the safety of calcium channel blockers in this setting. medscape.comnewswise.comjwatch.org

Key Outcomes of the ACTION Trial

EndpointThis compound GITS GroupPlacebo GroupHazard Ratio (95% CI)Significance (p-value)
Primary Composite Endpoint tuni.fi4.60 per 100 patient-years4.75 per 100 patient-years0.97 (0.88–1.07)0.54
Death (Any Cause) tuni.fi1.64 per 100 patient-years1.53 per 100 patient-years1.07 (0.91–1.25)0.41
Death, Any CV Event, or Procedure tuni.fi9.32 per 100 patient-years10.50 per 100 patient-years0.89 (0.83–0.95)0.0012
New Overt Heart Failure medscape.comReduced RateHigher Rate0.710.02
Need for Coronary Angiography medscape.comReduced RateHigher Rate0.82&lt;0.0001
Need for CABG medscape.comReduced RateHigher Rate0.790.002

Adverse Event Mechanisms and Safety Research for Nifedipine

Mechanisms of Reflex Tachycardia and Sympathetic Activation with Short-Acting Formulations

Short-acting formulations of nifedipine (B1678770) are associated with a rapid onset of vasodilation and a consequent swift reduction in blood pressure. nih.govdroracle.airesearchgate.net This sudden decrease in blood pressure triggers the body's baroreceptor reflex, a compensatory mechanism aimed at restoring blood pressure homeostasis. droracle.ai The baroreceptor reflex involves the activation of the sympathetic nervous system. droracle.aineurology.org This sympathetic activation leads to an increase in heart rate (reflex tachycardia) and cardiac output, as well as increased plasma catecholamine and plasma renin activity. droracle.aineurology.org This reflex sympathetic activation is a key mechanism underlying adverse effects like palpitations and flushing observed with immediate-release this compound. nih.gov Studies have shown that rapid increases in plasma concentrations of this compound, such as those occurring with immediate-release capsules, are particularly prone to inducing baroreflex sympathetic activation. researchgate.net Conversely, modified-release formulations that provide a more gradual increase and sustained plasma level are less associated with this effect. researchgate.net

Dose-Related Risk of Increased Mortality and Myocardial Infarction in Coronary Artery Disease

Several meta-analyses and studies in the 1990s raised concerns regarding a potential dose-related increase in mortality and myocardial infarction risk with short-acting this compound in patients with coronary artery disease. nih.govahajournals.orgresearchgate.net While the precise mechanisms are still under investigation, several plausible explanations have been proposed, including proischemic, proarrhythmic, negative inotropic, and prohemorrhagic effects. nih.govahajournals.org A meta-analysis of 16 randomized secondary-prevention trials of this compound showed a statistically significant adverse effect on total mortality, with a notable dose-response relationship. nih.govahajournals.org

Daily Dose of this compound (mg)Risk Ratio for Total Mortality (95% CI)
30 to 501.06 (0.89 to 1.27)
601.18 (0.93 to 1.50)
802.83 (1.35 to 5.93)

Data derived from a meta-analysis of randomized secondary-prevention trials. nih.govahajournals.org

This data indicates a significantly increased risk of mortality at higher daily doses of short-acting this compound in patients with coronary artery disease. nih.govahajournals.org

Proischemic and Proarrhythmic Effects

Proischemic effects may result from reflex increases in sympathetic activity or a reduction of coronary perfusion pressure induced by short-acting calcium channel blockers. medcentral.com The rapid vasodilation and subsequent hypotension can lead to a reduction in coronary perfusion pressure, potentially aggravating pre-existing myocardial ischemia, particularly in patients with hypotension and/or tachycardia. medcentral.com Some studies have suggested a "coronary steal" phenomenon, where this compound might cause disproportionate dilation of coronary arteries adjacent to ischemic areas, diverting blood flow away from compromised regions, although the evidence supporting this in humans is considered speculative by some. medcentral.comahajournals.org

Short-acting this compound has also been suggested to have proarrhythmic effects, potentially contributing to an increased risk of stroke, especially in patients with atrial fibrillation. neurology.org Reflex sympathetic activation following an abrupt drop in blood pressure may be linked to ventricular arrhythmias. droracle.ai

Negative Inotropic and Prohemorrhagic Mechanisms

While this compound is a dihydropyridine (B1217469) and generally considered to have less pronounced negative inotropic effects compared to non-dihydropyridines like verapamil (B1683045) or diltiazem, it can still exert a negative inotropic effect, particularly at higher doses or in susceptible individuals. nih.govmedcentral.comahajournals.org This can lead to a reduction in myocardial contractility. nih.gov The drug's negative inotropic effect combined with potent hypotension may result in further myocardial ischemic damage. neurology.org

Prohemorrhagic effects have also been attributed to calcium antagonists, including this compound, potentially due to antiplatelet and vasodilatory actions. nih.govahajournals.org These effects may contribute to an increased risk of hemorrhagic stroke. neurology.org

Hepatotoxicity Research and Proposed Mechanisms

This compound has been associated with liver injury, although it is considered a rare adverse effect. nih.govresearchgate.net The severity of liver injury can range from mild, transient enzyme elevations to more severe forms like cholestatic hepatitis or an alcoholic hepatitis-like syndrome. nih.govresearchgate.net The mechanism of this compound-induced hepatotoxicity is not fully understood but is suspected to involve the production of a toxic or immunogenic intermediate during its metabolism in the liver, primarily via the CYP3A4 enzyme pathway. fda.govnih.gov While rare, clinically apparent hepatitis can occur and may take months to resolve after discontinuation of the drug. researchgate.net Liver biopsy in reported cases has shown features such as infiltration of immune cells, cholestasis, and steatohepatitis. researchgate.net this compound has also been listed as a drug that can cause macrovesicular steatosis. medscape.com

Neurological Adverse Events and Underlying Mechanisms (e.g., cerebral ischemia)

Neurological adverse events, including cerebral ischemia and stroke, have been associated with the use of short-acting this compound, particularly in elderly hypertensive patients. nih.govneurology.org Possible mechanisms for cerebral ischemia include transient severe systemic hypotension and a more effective vasodilating action of the drug on peripheral resistance vessels compared to cerebral vessels. neurology.org Hemodynamic fluctuations induced by the rapid and potent hypotensive effect of short-acting this compound can lead to reduced cerebral perfusion, increasing the risk of ischemic events. neurology.orgresearchgate.net Prohemorrhagic and proischemic effects, as discussed earlier, may also contribute to the increased stroke risk. neurology.org The use of immediate-release this compound for hypertensive crises has been particularly linked to severe hypotension, cerebral ischemia or infarction, and stroke. nih.govmedcentral.comresearchgate.net

Gingival Hyperplasia: Pathophysiological Basis

Gingival hyperplasia, an abnormal enlargement of the gums, is a known side effect of certain medications, including this compound. medscape.commdpi.comnih.gov The pathophysiology of drug-induced gingival overgrowth is multifactorial and not entirely understood, but it is believed to involve the interaction of the drug with gingival fibroblasts and keratinocytes. medscape.commdpi.com

One proposed mechanism involves the inhibition of calcium influx into gingival fibroblasts, which can interfere with collagen metabolism. medscape.com Calcium channel blockers like this compound may inhibit the degradation of collagen and extracellular matrix components, leading to their accumulation in the gingival tissue. medscape.com

Another hypothesis suggests that this compound may affect fibroblast proliferation and the cytokine network. medscape.com While some studies initially suggested increased keratinocyte proliferation, later research indicated that gingival hyperplasia in this compound-treated patients might be related to prolonged cell life rather than enhanced proliferation. mdpi.com

Drug Withdrawal Effects (e.g., rebound hypertension)

The discontinuation of antihypertensive medications, including calcium channel blockers like this compound, can potentially lead to changes in blood pressure and other symptoms. While some sources suggest that a "rebound" effect, characterized by a significant and sudden increase in blood pressure above pre-treatment levels, may not be a universal phenomenon with this compound, gradual withdrawal is generally recommended as sound clinical practice. drugs.comfda.gov Abrupt cessation of calcium channel blockers can potentially lead to rebound hypertension, increased angina, or worsening of arrhythmias as the body has adapted to the medication's effects. droracle.ai

Studies investigating the effects of this compound withdrawal have yielded varying results depending on the patient population and study design. In a study of patients with stable angina pectoris, abrupt cessation of this compound (20 mg four times daily for 5 weeks) resulted in a rebound decrease in exercise tolerance and an increase in exercise-induced myocardial ischemia on the first day of withdrawal. nih.gov This suggests that in certain patient groups, particularly those with underlying cardiac conditions, withdrawal may exacerbate ischemic symptoms.

However, other studies, particularly those involving patients undergoing coronary artery bypass surgery or stable patients on long-term medical therapy for angina, did not find significant early untoward effects, such as myocardial infarction, hypotension, arrhythmias, or changes in vasopressor/vasodilator requirements, following acute this compound withdrawal. nih.govjacc.orgcapes.gov.br It is noted, however, that patients with continued symptoms of rest angina may experience adverse ischemic events upon withdrawal. nih.govjacc.orgcapes.gov.br

Research also indicates that the impact of withdrawal on blood pressure can be influenced by the drug class and dose. Withdrawal of higher-dose calcium channel blockers has been associated with an increase in systolic blood pressure and reduced blood pressure control compared to usual care. frontiersin.orgconsensus.app This highlights the importance of considering the specific medication and its dosage when managing withdrawal.

While some studies suggest no "rebound" effect with this compound discontinuation, the potential for increased blood pressure or exacerbation of underlying conditions like angina underscores the importance of gradual withdrawal under medical supervision. drugs.comfda.gov This allows for monitoring of blood pressure and symptoms and provides an opportunity to manage any potential adverse effects.

The mechanism underlying potential rebound phenomena with calcium channel blockers is thought to involve the body's adaptation to the blockade of calcium channels. droracle.ai Sudden removal of the blockade could lead to a temporary overactivity of these channels, potentially resulting in vasoconstriction and increased blood pressure.

Further research, particularly larger and more appropriately powered studies, is needed to fully elucidate the incidence, severity, and predictors of withdrawal effects, including rebound hypertension, associated with this compound and other calcium channel blockers in different patient populations. frontiersin.org

Here is a summary of findings from selected studies on this compound withdrawal:

Study PopulationThis compound Regimen (if specified)Key Findings on WithdrawalCitation
Patients with stable angina pectoris20 mg four times daily for 5 weeksRebound decrease in exercise tolerance and increase in exercise-induced myocardial ischemia on day 1. nih.gov
Patients undergoing coronary artery bypass surgeryNot specifiedNo significant difference in perioperative adverse events (MI, hypotension, arrhythmias) compared to placebo withdrawal. nih.govjacc.org
Stable patients on long-term medical therapyNot specifiedNo early adverse effects observed in stable patients. Patients with continued rest angina may experience adverse ischemic events. nih.govjacc.orgcapes.gov.br
Patients with hypertension (exploratory analysis)Higher vs. Lower DoseWithdrawal of higher dose calcium channel blockers associated with increased SBP and reduced BP control. frontiersin.orgconsensus.app
Hypertensive patients (meta-analysis)VariousHigher withdrawal rates due to ADRs, primarily sympathetic stimulation symptoms (tachycardia, palpitations, dizziness, headache, sweating). ahajournals.org

Nifedipine Drug Interaction Research: Mechanistic and Clinical Insights

Interactions Affecting Nifedipine (B1678770) Metabolism (e.g., CYP3A4 inhibitors/inducers)

This compound undergoes extensive first-pass metabolism in the liver and intestine, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. drugbank.com As a result, its bioavailability and plasma concentrations are highly susceptible to modulation by co-administered substances that inhibit or induce this enzyme.

CYP3A4 Inhibitors:

Concurrent use of this compound with inhibitors of CYP3A4 can lead to a significant increase in its plasma concentrations, potentially amplifying its vasodilatory effects and the risk of adverse reactions. For example, potent antifungal agents such as itraconazole (B105839) have been shown to dramatically elevate this compound levels. Similarly, macrolide antibiotics like clarithromycin (B1669154) can inhibit this compound's metabolism, leading to increased systemic exposure.

CYP3A4 Inducers:

Conversely, the co-administration of CYP3A4 inducers can accelerate the metabolism of this compound, leading to a reduction in its plasma concentration and diminished therapeutic efficacy. A notable example is the antibiotic rifampicin, a potent inducer of CYP3A4, which can decrease the bioavailability of oral this compound to a significant extent. jacc.org This interaction can result in uncontrolled hypertension or exacerbation of angina. jacc.org Anticonvulsant medications such as phenytoin (B1677684) and carbamazepine (B1668303) are also known inducers of CYP3A4 and can substantially lower this compound's plasma levels. documentsdelivered.com

Table 1: Effects of CYP3A4 Modulators on this compound Pharmacokinetics

Interacting Agent Mechanism Effect on this compound
Itraconazole Potent CYP3A4 Inhibition Significant increase in plasma concentration
Clarithromycin CYP3A4 Inhibition Increased systemic exposure
Rifampicin Potent CYP3A4 Induction Drastically reduced bioavailability
Phenytoin CYP3A4 Induction Significantly decreased plasma levels

| Carbamazepine | CYP3A4 Induction | Reduced therapeutic efficacy |

Pharmacodynamic Interactions with Concomitant Medications (e.g., Beta-blockers, Digoxin)

Pharmacodynamic interactions involve the additive or opposing effects of drugs at their respective sites of action. For this compound, these interactions are particularly relevant when used in combination with other cardiovascular agents.

Beta-blockers:

The combination of this compound and a beta-blocker can be a rational therapeutic strategy for angina and hypertension. However, there is a potential for additive negative inotropic effects, which can decrease the force of myocardial contraction. drugs.comdrugs.com In patients with underlying left ventricular dysfunction, this combination may increase the likelihood of developing heart failure or severe hypotension. droracle.aidroracle.ai Therefore, careful clinical monitoring is warranted when initiating this combination therapy.

Digoxin (B3395198):

Several studies have investigated the interaction between this compound and digoxin. The co-administration of this compound has been observed to increase steady-state serum digoxin concentrations in some patients. drugbank.comnih.govnih.gov The proposed mechanism involves this compound's potential inhibition of P-glycoprotein, a transporter responsible for the renal excretion of digoxin. This can lead to a reduced clearance of digoxin and an increased risk of toxicity. While some studies suggest the clinical relevance of this interaction may be minimal, monitoring of serum digoxin levels is advisable when this compound is added to or discontinued (B1498344) from the regimen of a patient stabilized on digoxin. nih.govnih.gov

Table 2: Pharmacodynamic Interactions with this compound

Concomitant Medication Type of Interaction Potential Clinical Outcome
Beta-blockers Additive Negative Inotropy Increased risk of heart failure, severe hypotension, or exacerbation of angina in susceptible patients. drugs.comdroracle.ai

| Digoxin | Increased Serum Digoxin Levels | Potential for digoxin toxicity due to reduced renal clearance. nih.govnih.gov |

Interactions with Herbal Products and Dietary Components (e.g., Grapefruit Juice)

Non-conventional medicines and dietary habits can also have a profound impact on the pharmacokinetics of this compound.

Grapefruit Juice:

Grapefruit juice is a well-documented inhibitor of intestinal CYP3A4. nih.govresearchgate.netoup.com Consumption of grapefruit juice can significantly increase the oral bioavailability of this compound by reducing its first-pass metabolism. wellrx.comresearchgate.net This interaction can lead to higher than expected plasma concentrations of this compound, resulting in an exaggerated hypotensive response. researchgate.net The effect can be substantial, with some studies showing a more than two-fold increase in the area under the plasma concentration-time curve (AUC) of this compound. wellrx.com Patients taking this compound should be advised to avoid the consumption of grapefruit and grapefruit juice.

Herbal Products:

St. John's Wort (Hypericum perforatum), a popular herbal supplement for depression, is a potent inducer of CYP3A4. nih.govnih.gov Co-administration of St. John's Wort can significantly reduce the plasma concentrations of this compound, potentially leading to a loss of therapeutic effect. researchgate.netdrugs.comdrugs.com This interaction underscores the importance of inquiring about the use of herbal supplements when prescribing this compound.

Table 3: Interactions of this compound with Dietary and Herbal Products

Substance Mechanism of Interaction Effect on this compound Pharmacokinetics
Grapefruit Juice Inhibition of intestinal CYP3A4 Increased oral bioavailability and peak plasma concentrations. wellrx.comresearchgate.net

| St. John's Wort | Induction of CYP3A4 | Decreased plasma concentrations and potential for reduced efficacy. researchgate.netdrugs.com |

Mechanisms of Resistance and Therapeutic Tolerance to Nifedipine

Adaptive Cardiovascular Responses to Chronic Nifedipine (B1678770) Therapy

Chronic administration of this compound can induce a range of adaptive responses within the cardiovascular system that may contribute to altered therapeutic efficacy over time. Acutely, the rapid vasodilation caused by this compound can trigger a baroreflex-mediated increase in sympathetic tone, leading to reflex tachycardia and an increase in cardiac index. researchgate.netahajournals.org However, with chronic therapy, there is evidence suggesting that this reflex sympathetic activation may become attenuated, potentially due to resetting of the baroreflexes. ahajournals.org

Cellular and Molecular Adaptations Leading to Reduced Efficacy

At the cellular and molecular levels, several mechanisms have been proposed to explain the potential for reduced efficacy of this compound over time. This compound's action is dependent on blocking L-type calcium channels. bauschhealth.compfizer.compatsnap.comdrugbank.comphysio-pedia.comresearchgate.net One hypothesized adaptive mechanism involves changes in the expression or function of these calcium channels. Research using human induced pluripotent stem cell-derived cardiomyocytes suggests that a reduction in intracellular calcium levels induced by calcium channel blockers like this compound could trigger an upregulation of calcium ion channels. biorxiv.orgresearchgate.net This compensatory increase in channel expression might counteract the blocking effect of the drug, thereby attenuating its efficacy. biorxiv.orgresearchgate.net

Further support for this concept comes from studies in rabbits, where chronic this compound treatment was shown to induce an upregulation of functional active calcium channels in cardiac muscle membranes. This was evidenced by an increase in the maximal binding capacity (Bmax) of dihydropyridine (B1217469) receptors in cardiac membranes of treated animals compared to controls. nih.gov Such an increase in the number of target channels could contribute to a diminished cardiac inotropic response to this compound observed in these chronically treated animals. nih.gov

Clinical Observations of Tolerance Development

Clinical observations have indicated that therapeutic tolerance to this compound can develop in some patients, particularly in the management of stable angina pectoris. Studies involving sustained administration of this compound have reported a substantial attenuation of its anti-ischemic and anti-anginal effects over time. nih.govnih.gov For instance, in a study of patients with stable angina, the duration of the anti-ischemic effect after acute this compound administration was significantly longer than during sustained treatment. nih.govnih.gov In some individuals, a nearly complete loss of this compound efficacy was observed. nih.gov

Novel Therapeutic Applications and Investigational Uses of Nifedipine

Research into Applications in Gastrointestinal Channelopathies (e.g., IBS, functional dyspepsia)

The role of calcium channels in the regulation of smooth muscle contraction and sensory signal transmission in the gastrointestinal (GI) tract has prompted investigation into nifedipine's efficacy in functional GI disorders. These conditions, such as Irritable Bowel Syndrome (IBS) and functional dyspepsia, are characterized by altered gut motility and visceral hypersensitivity, where ion channel dysfunction is thought to play a role.

In patients with IBS, an exaggerated colonic motor response to eating is a common feature. Research has shown that This compound (B1678770) can reduce this postprandial increase in colonic contractile activity. bmj.com A study investigating the effects of this compound on the gastrocolonic response in individuals with irritable colon syndrome found that it significantly blunted the sharp increase in colonic motor activity that typically follows a meal. nih.gov This suggests a potential therapeutic role for this compound in managing the motility-related symptoms of IBS. bmj.com

Further studies have explored the clinical outcomes of this compound treatment in IBS. In one trial, the combination of this compound and doxepine was found to be more effective in alleviating abdominal pain and diarrhea compared to either drug alone. spandidos-publications.com Specifically, the complete disappearance of abdominal pain was significantly higher in the combination therapy group.

While research in IBS shows promise, the evidence for this compound's use in functional dyspepsia is less established. Although other calcium channel blockers have been shown to reduce contractions in esophageal smooth muscle, there is currently no significant experimental evidence to support a substantial effect of this compound in the treatment of functional dyspepsia. bmj.com

Table 1: Summary of Clinical Findings for this compound in Irritable Bowel Syndrome (IBS)

Study FocusPatient PopulationKey FindingsReference
Gastrocolonic ResponsePatients with irritable colon syndromeThis compound reduced the exaggerated colonic motor response to eating. nih.gov
Symptom Relief (Combination Therapy)Patients with IBSThe combination of this compound and doxepine resulted in a higher rate of complete disappearance of abdominal pain compared to monotherapy. spandidos-publications.com
Mechanism of ActionPatients with IBSAs an L-type calcium channel blocker, this compound may improve symptoms by reducing pain and improving motility in the GI tract. bmj.com

Potential Role in Myotonic Dystrophy Pathophysiology and Mitigation

Myotonic dystrophy is a genetic disorder characterized by progressive muscle wasting and weakness, cataracts, and myotonia (delayed muscle relaxation after contraction). The underlying pathophysiology is linked to abnormal ion channel function, including calcium transport. This has led to the investigation of calcium channel blockers like this compound as a potential therapeutic agent to alleviate myotonia.

A single-blind crossover trial involving patients with myotonic dystrophy assessed the efficacy of this compound in treating myotonia. The severity of myotonia was evaluated by measuring the finger extension time after maximal voluntary flexion. The study reported a significant improvement in myotonia with this compound treatment. bmj.com This objective improvement was supported by subjective reports of improvement from 50% of the patients and a clinical improvement of over 20% in five of the ten patients. bmj.comnih.gov However, the initial grip strength and muscle fatigability did not show significant changes. bmj.com

While these findings are promising, further research is needed to fully understand the long-term benefits and the precise mechanism by which this compound mitigates myotonia in this patient population.

Exploration in High-Altitude Pulmonary Edema Treatment

High-altitude pulmonary edema (HAPE) is a life-threatening condition that can occur in unacclimatized individuals who ascend rapidly to high altitudes. A key factor in the development of HAPE is an exaggerated and uneven hypoxic pulmonary vasoconstriction, leading to a significant increase in pulmonary artery pressure. nih.govlitfl.com this compound's ability to induce vasodilation by blocking calcium channels in the smooth muscle of pulmonary arteries makes it a logical candidate for both prevention and treatment of HAPE.

Clinical studies have demonstrated the effectiveness of this compound in the management of HAPE. Treatment of individuals with radiographically confirmed HAPE with this compound resulted in a reduction in pulmonary artery pressure, leading to clinical improvement, better oxygenation, and a progressive clearing of the edema as seen on chest x-rays. nih.gov This improvement occurred even with continued exercise at high altitude and without supplemental oxygen. nih.gov

For prevention, prophylactic administration of a slow-release preparation of this compound has been shown to prevent HAPE in a majority of susceptible individuals during rapid ascent to high altitudes. nih.gov Subjects who received this compound prophylactically had significantly lower mean systolic pulmonary artery pressure and a lower symptom score for acute mountain sickness compared to those who received a placebo. nih.gov These findings underscore the important role of elevated pulmonary artery pressure in the pathogenesis of HAPE and highlight this compound as a potential emergency treatment when descent or oxygen is unavailable. nih.gov

Table 2: Efficacy of this compound in High-Altitude Pulmonary Edema (HAPE)

ApplicationStudy DesignKey OutcomesReference
TreatmentClinical intervention in patients with HAPELowered pulmonary artery pressure, clinical improvement, improved oxygenation, and radiographic clearing of edema. nih.gov
PreventionProphylactic administration to HAPE-susceptible individualsPrevented HAPE in 9 out of 10 subjects; significantly lower systolic pulmonary artery pressure and acute mountain sickness symptoms compared to placebo. nih.gov

Investigation in Cancer Biology (e.g., Breast Cancer Cell Proliferation and Migration)

Recent in vitro studies have raised questions about the potential role of this compound in cancer biology, specifically in relation to breast cancer. Research has indicated that this compound may stimulate the proliferation and migration of certain breast cancer cell lines.

One study found that this compound significantly promoted the proliferation and migration of both MCF-7 and MDA-MB-231 breast cancer cells. spandidos-publications.comspandidos-publications.com Interestingly, this stimulatory effect appeared to be specific to this compound, as another calcium channel blocker, verapamil (B1683045), did not produce the same effect. spandidos-publications.com The study suggested that this compound's effects on these cancer cells were mediated through distinct signaling pathways. In MCF-7 cells, the mechanism was identified to involve the protein kinase B-endothelial constitutive nitric oxide synthase-nitric oxide axis, while in MDA-MB-231 cells, it was through the activation of the extracellular signal-regulated kinase (ERK) pathway. spandidos-publications.comspandidos-publications.com

Another study corroborated these findings, demonstrating that this compound promoted the proliferation and migration of breast cancer cells both in vitro and in vivo. nih.gov This research suggested that the mechanism was independent of its calcium channel-blocking activity and instead involved the downregulation of a specific microRNA (miRNA-524-5p), leading to the upregulation of brain protein I3 (BRI3) and subsequent activation of the Erk pathway. nih.govaston.ac.uk

These preclinical findings suggest a potential for this compound to promote breast cancer progression. However, it is crucial to note that this is an area of ongoing investigation, and the clinical implications for patients taking this compound are not yet clear. Further research is necessary to understand the relevance of these in vitro findings to human cancer development and progression.

Nifedipine and Calcium Channelopathies: Genetic and Phenotypic Research

Role of Nifedipine (B1678770) in Modulating Calcium Channelopathies in Neurological Disorders

Calcium channelopathies contribute to the pathophysiology of a range of neurological conditions, including migraine, epilepsy, cerebellar ataxia, and neurodevelopmental disorders openneurologyjournal.commdpi.com. This compound, primarily known for its cardiovascular applications due to its action on L-type calcium channels in smooth muscle and cardiac cells, has also been investigated for its effects in the nervous system researchgate.netnih.gov.

LTCCs, particularly CaV1.2 and CaV1.3 subtypes, are present in neurons and are involved in regulating neuronal activity and gene expression researchgate.netresearchgate.net. Studies have explored the impact of this compound on neuronal calcium influx and excitability in the context of neurological disorders. For instance, research on cortical neurons has shown that this compound can significantly reduce membrane depolarization and intracellular calcium elevation induced by oxygen/glucose deprivation, an in vitro model of cerebral ischemia ahajournals.org. This suggests a role for LTCCs in the early events of energy depletion during ischemia and indicates that dihydropyridines like this compound might ameliorate ischemic calcium accumulation ahajournals.org.

In the context of epilepsy, studies on human hypothalamic hamartoma tissue, which is associated with gelastic seizures, have demonstrated that this compound can attenuate network activity nih.gov. This compound reduced the number and duration of high-frequency oscillations (HFOs) and dampened spontaneous firing in this tissue nih.gov. The efficacy of this compound appeared enhanced under depolarized conditions, potentially relevant during seizure activity nih.gov.

While this compound's primary mechanism in the nervous system is through blocking L-type calcium channels, some research suggests it may have additional effects. One study reported that this compound induced a significant increase in spontaneous glutamate (B1630785) release in a calcium-independent manner, an effect not replicated by other dihydropyridines nih.gov. This finding suggests that some neurological effects or potential adverse reactions of this compound might be independent of its canonical L-type calcium channel blockade nih.gov.

Research on this compound's Effects on Specific Calcium Channel Mutations

Genetic mutations in calcium channel genes are directly responsible for various neurological channelopathies openneurologyjournal.commdpi.com. Research has begun to investigate the effects of this compound on the function of specific mutant calcium channels implicated in these disorders.

Mutations in the CACNA1D gene, which encodes the CaV1.3 L-type calcium channel, have been linked to a syndrome involving primary aldosteronism, seizures, and neurological abnormalities (PASNA) nih.govmdpi.com. These mutations often result in a gain-of-function of the CaV1.3 channel, leading to enhanced calcium entry nih.gov. Case reports have explored the use of this compound in patients with CACNA1D mutations. In one case, a patient with a de novo CACNA1D missense mutation (p.L271H) presented with congenital hyperinsulinism, primary hyperaldosteronism, and hypotonia nih.gov. Treatment including this compound was associated with improvement in muscle tone, suggesting a potential benefit for neurological symptoms in selected patients with CACNA1D gain-of-function mutations nih.gov. However, research on other CACNA1D gain-of-function variants, such as p.(G1169D), has shown retained sensitivity to other dihydropyridines like isradipine (B148454) in vitro, but no conclusive beneficial effects of this compound or isradipine treatment on neurological or behavioral disorders in reported cases neurology.orgfrontiersin.org. This highlights the variable response to this compound depending on the specific mutation neurology.orgfrontiersin.org.

Mutations in the CACNA1C gene, encoding the CaV1.2 L-type calcium channel, are associated with various neurodevelopmental and neuropsychiatric disorders, including autism spectrum disorder, bipolar disorder, and schizophrenia researchgate.nettandfonline.com. The Timothy syndrome, a rare and severe disorder, is caused by a de novo gain-of-function mutation in CACNA1C researchgate.netahajournals.org. Studies using model systems, such as C. elegans with a mutation equivalent to the Timothy syndrome mutation, have shown that this gain-of-function alteration can disrupt neuronal development and behavior researchgate.net. While this compound is a dihydropyridine (B1217469) blocker of CaV1.2 channels, the effectiveness of this compound in addressing the neurological manifestations of specific CACNA1C mutations requires further investigation researchgate.netahajournals.org. Research on a CACNA1C pore-localizing missense mutation (E1115K) associated with cardiac issues and autism spectrum disorder showed that this mutation converted the channel into a nonselective cation channel, and the resulting inward sodium and outward potassium currents were significantly blocked by this compound in vitro nih.gov.

Mutations in the CACNA1A gene, encoding the CaV2.1 P/Q-type calcium channel, are linked to neurological disorders such as familial hemiplegic migraine (FHM1), episodic ataxia type 2 (EA2), and spinocerebellar ataxia type 6 (SCA6) mdpi.compediatricstrokejournal.comfrontiersin.org. While CaV2.1 is not an L-type channel and thus not a primary target of this compound, understanding the broader context of calcium channelopathies is relevant. Some research suggests that calcium channel blockers, including verapamil (B1683045) (a non-dihydropyridine calcium channel blocker), have shown some effectiveness in preventing episodes in patients with CACNA1A mutations pediatricstrokejournal.comcacna1a.orgahajournals.org. However, the direct effects of this compound on specific CACNA1A mutations and associated neurological phenotypes are less established compared to its effects on LTCCs pediatricstrokejournal.com.

Mutations in CACNA1S, encoding the CaV1.1 L-type calcium channel predominantly found in skeletal muscle, are associated with conditions like hypokalemic periodic paralysis and malignant hyperthermia susceptibility mdpi.compnas.orggenecards.org. While primarily affecting muscle function, there can be neurological implications in some of these disorders mdpi.com. Research has explored the potential of this compound in treating myotonia in myotonic dystrophy, a condition where abnormal calcium transport may be involved researchgate.net. A study showed that this compound treatment led to significant improvement in myotonia in some patients researchgate.net.

The response to this compound can vary depending on the specific calcium channel subtype and the nature of the mutation (gain-of-function vs. loss-of-function) neurology.orgcacna1a.org. Further detailed research, including electrophysiological studies of mutant channels and in vivo models, is crucial to fully understand the potential therapeutic role of this compound in specific calcium channelopathies affecting the nervous system.

Table: Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound4485

Data Table: Summary of Research Findings on this compound and Calcium Channel Mutations in Neurological Contexts

Calcium Channel Gene/SubunitAssociated Neurological Disorders/PhenotypesRelevant Mutation(s) (Examples)Observed Effect of this compound (or related DHP)Research ContextSource
CACNA1D (CaV1.3)PASNA syndrome (Primary Aldosteronism, Seizures, Neurological Abnormalities), Autism Spectrum Disorder, Developmental Delay, Hypotoniap.L271H, p.(G1169D)Associated with improved muscle tone in one case (p.L271H). nih.gov No conclusive beneficial effects on neurological/behavioral disorders for p.(G1169D) despite in vitro sensitivity to isradipine. neurology.orgfrontiersin.orgHuman case reports, In vitro electrophysiology nih.govnih.govmdpi.comneurology.orgfrontiersin.org
CACNA1C (CaV1.2)Timothy Syndrome, Autism Spectrum Disorder, Neurodevelopmental DisordersTimothy syndrome mutation (gain-of-function), E1115KDihydropyridines affect neuronal development in models. tandfonline.com E1115K-induced currents blocked by this compound in vitro. nih.govModel systems (C. elegans), In vitro electrophysiology, Research reviews researchgate.nettandfonline.comahajournals.orgnih.gov
CACNA1A (CaV2.1)Familial Hemiplegic Migraine (FHM1), Episodic Ataxia Type 2 (EA2), SCA6Various missense and repeat expansion mutationsCalcium channel blockers (like verapamil) show some effectiveness in preventing episodes in some cases. pediatricstrokejournal.comcacna1a.orgahajournals.org Direct effects of this compound less established.Human case reports, Research reviews mdpi.compediatricstrokejournal.comfrontiersin.orgcacna1a.orgahajournals.org
CACNA1S (CaV1.1)Hypokalemic Periodic Paralysis, Malignant Hyperthermia Susceptibility, Myotonia in Myotonic DystrophyVarious mutationsShowed significant improvement in myotonia in patients with myotonic dystrophy. researchgate.netHuman clinical study (myotonic dystrophy) mdpi.comgenecards.orgresearchgate.net
L-type channels (general)Cerebral ischemia (in vitro model), Hypothalamic Hamartoma (epilepsy model)Not mutation-specific in this contextReduced membrane depolarization and calcium elevation in ischemic model. ahajournals.org Attenuated network activity in epileptic tissue. nih.govIn vitro studies (neuronal cultures, tissue slices) ahajournals.orgnih.gov

Nifedipine Formulation Science and Drug Delivery Research

Development and Evaluation of Prolonged/Extended-Release Formulations

The development of prolonged or extended-release (ER) formulations of nifedipine (B1678770) is a significant area of research aimed at overcoming the limitations of immediate-release forms, such as frequent dosing and potential fluctuations in plasma drug concentration. ijrpr.comijddr.in Extended-release systems are designed to maintain therapeutic drug levels over an extended period, typically 12 to 24 hours, thereby potentially improving patient compliance and providing a smoother pharmacokinetic profile. ijrpr.comijddr.inecrjournal.com

Various approaches have been explored for creating this compound ER formulations, with matrix tablets being a commonly investigated method due to their technological simplicity and cost-effectiveness. ijrpr.com Hydrophilic polymers, such as hydroxypropyl methylcellulose (B11928114) (HPMC), hydroxypropyl cellulose, and hydroxyethyl (B10761427) cellulose, are frequently employed as matrix materials to control the drug release rate. ijrpr.com Studies have shown that the concentration and type of polymer significantly influence the release profile of this compound from these matrix systems. ijrpr.com For instance, formulations utilizing HPMC have demonstrated the ability to extend this compound release for up to 12 hours. ijrpr.com

Another notable extended-release technology is the Gastrointestinal Therapeutic System (GITS) formulation. This system utilizes an osmotic pump mechanism to deliver this compound at a constant rate over an extended period, typically 18-22 hours, resulting in a smooth plasma concentration-time profile. ecrjournal.com The GITS formulation consists of a two-layer core containing this compound and an osmotic polymer, surrounded by a semi-permeable membrane with a laser-drilled orifice. ecrjournal.com Water absorption into the core drives the release of the drug suspension through the orifice. ecrjournal.com In vitro dissolution studies have shown that the release from the GITS formulation is largely independent of pH and agitation, contributing to its predictable in vivo behavior. ecrjournal.com

Research also includes the development of gastroretentive drug delivery systems for this compound, such as floating matrix tablets. ijpsonline.com These systems are designed to remain in the stomach for a prolonged period, allowing for extended drug release in the upper gastrointestinal tract, which can enhance bioavailability. asianjpr.comijpsonline.com Studies involving polymers like Okra gum and HPMC K4M in floating matrix tablets have shown sustained release of this compound over 12 hours, with formulations exhibiting satisfactory swelling indices and zero-order release kinetics. ijpsonline.com

Data from research on prolonged-release matrix tablets highlights the impact of polymer concentration on drug release.

FormulationPolymer TypePolymer ConcentrationDrug Release at 12 hours (%)
CF4HPMC1:2 ratioControlled release for 12 hours ijrpr.com
F8HPMC K4M and Okra gumCombination91.30 ± 0.35 ijpsonline.com

Studies evaluating different polymer combinations and ratios are crucial in optimizing the release profile for desired therapeutic outcomes.

Research into Novel Delivery Systems (e.g., Proniosomes, Liquisolid Tablets)

Research into novel drug delivery systems for this compound explores alternative approaches to improve its solubility, bioavailability, and targeted delivery, moving beyond conventional oral formulations. Proniosomes and liquisolid tablets are among the innovative techniques being investigated.

Proniosomes are dry, free-flowing powders that, upon hydration, form niosomes, which are non-ionic surfactant vesicles. researchgate.netajptonline.com This system offers advantages such as improved stability compared to conventional niosome dispersions and convenience in handling and storage. ajptonline.com Proniosomes have been explored for transdermal delivery of this compound as an alternative route to overcome the challenges of oral administration, such as extensive first-pass metabolism. nih.govtandfonline.comresearchgate.net Studies have demonstrated that this compound loaded proniosomes can achieve better permeability and sustained release through the skin compared to the pure drug. nih.govtandfonline.comresearchgate.net Research has focused on optimizing proniosome composition, including the ratio of surfactant, lecithin, and aqueous phase, to achieve desired vesicle size, entrapment efficiency, and release characteristics. nih.govtandfonline.comindexcopernicus.com For example, a formulation containing Span-40, lecithin, isopropyl alcohol, and HPMC showed promising results in terms of vesicle size and entrapment efficiency. nih.gov In vitro release studies from optimized proniosome formulations have revealed an extended release pattern. indexcopernicus.com

Liquisolid compacts represent another promising technique to enhance the dissolution rate and, consequently, the oral bioavailability of poorly water-soluble drugs like this compound. ijpsjournal.compharmaexcipients.comijper.orgresearchgate.netresearchgate.netzenodo.org This technique involves converting a liquid medication (drug dissolved or suspended in a non-volatile solvent) into a free-flowing, compressible powder by mixing it with a carrier and coating material. ijpsjournal.compharmaexcipients.comijper.orgnih.gov The drug is held within the porous structure of the carrier particles, and the non-volatile solvent increases the wetting properties and the surface area of the drug available for dissolution. pharmaexcipients.comijper.orgresearchgate.netresearchgate.netzenodo.org Studies have shown that liquisolid tablets of this compound exhibit significantly higher dissolution rates compared to conventional directly compressed tablets. researchgate.netresearchgate.netzenodo.org For instance, one study demonstrated that a liquisolid formulation achieved significantly higher drug release within the first 15 minutes compared to pure this compound or marketed tablets. pharmaexcipients.comijper.org Different carriers (e.g., Avicel PH 102) and coating materials (e.g., Aerosil 200) have been investigated, along with various drug concentrations and ratios of carrier to coating material, to optimize liquisolid formulations for enhanced this compound dissolution. pharmaexcipients.comijper.orgresearchgate.netzenodo.org

Research findings on liquisolid formulations illustrate the improvement in dissolution rate:

Formulation TypeDrug Release at 15 minutes (%)
Selected Liquisolid Batch (F1)85.81 ± 1.0 pharmaexcipients.comijper.org
Pure DrugLower pharmaexcipients.comijper.org
Marketed TabletsLower pharmaexcipients.comijper.org

Further research explores buccoadhesive liquisolid systems for this compound, aiming for improved bioavailability through buccal absorption. nih.gov These formulations incorporate mucoadhesive polymers to ensure retention in the buccal cavity. nih.gov

Bioequivalence Studies of Generic and Innovator Formulations

Bioequivalence studies are critical in determining whether a generic drug product performs similarly to an innovator product in terms of the rate and extent of drug absorption. juniperpublishers.comdovepress.comijtinnovation.com For prolonged or extended-release formulations of this compound, demonstrating bioequivalence is particularly important due to the modified release characteristics and the potential impact on the plasma concentration-time profile. dovepress.comgeneesmiddeleninformatiebank.nl Regulatory guidelines typically require that the pharmacokinetic parameters, such as the area under the plasma concentration-time curve (AUC) and peak plasma concentration (Cmax), of the generic formulation fall within a specified acceptance range (commonly 80% to 125%) relative to the innovator product. geneesmiddeleninformatiebank.nl

Studies comparing generic extended-release this compound formulations with the innovator product (such as Adalat OROS or Adalat LA) have been conducted to assess their bioequivalence. dovepress.comgeneesmiddeleninformatiebank.nl These studies often involve administering single or multiple doses of the test (generic) and reference (innovator) products to healthy volunteers under fasted and/or fed conditions and measuring this compound plasma concentrations over time. geneesmiddeleninformatiebank.nl

While some studies have indicated that certain generic extended-release this compound formulations may be bioequivalent to the innovator product under specific conditions, others have highlighted potential differences, particularly when administered after a meal. ecrjournal.comdovepress.comgeneesmiddeleninformatiebank.nl Variations in formulation design and manufacturing methods between generic and innovator products can lead to differences in drug release rates and subsequent pharmacokinetic profiles. juniperpublishers.comdovepress.com For instance, studies have shown that some generic modified-release this compound formulations may exhibit a more rapid increase in plasma concentration compared to the smoother profile of the GITS formulation, potentially leading to different physiological responses. ecrjournal.comdovepress.com

Bioequivalence is typically assessed by comparing pharmacokinetic parameters.

ParameterAcceptance Range (90% CI)
AUC0-t0.80 – 1.25 ijtinnovation.comgeneesmiddeleninformatiebank.nl
AUC0-∞0.80 – 1.25 ijtinnovation.com
Cmax0.80 – 1.25 ijtinnovation.comgeneesmiddeleninformatiebank.nl

Some studies have found that while AUC and Cmax values for generic this compound formulations may fall within the bioequivalence range, other parameters like minimum plasma concentration (Cmin) or the fluctuation index might show greater variability or fall outside the standard range, which could be attributed to the characteristics of prolonged-release formulations. geneesmiddeleninformatiebank.nl The impact of food on the absorption of this compound from different prolonged-release formulations is also a critical aspect evaluated in bioequivalence studies, as food can influence the rate and extent of absorption. geneesmiddeleninformatiebank.nl

Research underscores the importance of rigorous bioequivalence testing for generic extended-release this compound products to ensure their interchangeability with innovator formulations and predictable clinical performance. juniperpublishers.comdovepress.com

Analytical Methodologies for Nifedipine Quantification in Research

High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., RP-HPLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) mode, is a widely used technique for the determination of nifedipine (B1678770) due to its ability to separate this compound from potential impurities and matrix components. rjptonline.orgwisdomlib.orgakjournals.comsemanticscholar.org UV detection is commonly employed with HPLC for this compound analysis, typically at wavelengths around 235 nm, 238 nm, or 326 nm, depending on the mobile phase composition and the specific method developed. derpharmachemica.comwisdomlib.orgakjournals.compensoft.net

RP-HPLC methods for this compound quantification often utilize C18 columns. akjournals.comsemanticscholar.orgnih.gov Mobile phases typically consist of mixtures of acetonitrile (B52724) or methanol (B129727) with water or buffer solutions, such as phosphate (B84403) buffer. derpharmachemica.comakjournals.comsemanticscholar.orgpensoft.netnih.gov The pH and the ratio of organic modifier to aqueous phase are optimized to achieve adequate separation and peak shape. akjournals.comnih.gov

For enhanced sensitivity and selectivity, especially in complex biological matrices, HPLC is coupled with mass spectrometry (MS), forming LC-MS or LC-MS/MS. semanticscholar.orgdergipark.org.trthieme-connect.combiointerfaceresearch.comnih.gov LC-MS/MS is considered a method of choice in bioanalytical laboratories for its ability to quantify this compound at very low concentrations. biointerfaceresearch.comresearchgate.net Atmospheric Pressure Chemical Ionization (APCI) is one type of interface used in LC-MS/MS for this compound analysis. nih.gov Multiple Reaction Monitoring (MRM) is often used in LC-MS/MS to improve specificity by monitoring specific parent and fragment ions of this compound. thieme-connect.com

Research findings highlight the effectiveness of HPLC and its variants:

An RP-HPLC method for this compound determination in dosage forms, human milk, and urine used a C18 column with a mobile phase of phosphate buffer and acetonitrile (60:40 v/v, pH 3.0) and UV detection at 242 nm. This method showed linearity in the range of 2–12 µg/ml. rjptonline.org Another RP-HPLC method for human milk and urine used acetonitrile and achieved recoveries between 98.9% and 101.3% in milk and 99.3% and 100.3% in urine. rjptonline.org

An RP-HPLC method developed for this compound in proniosomal formulations, bulk drug, and marketed tablets utilized a C18 column with a mobile phase of acetonitrile and 0.1% TEA (pH 7.4) (78:22 v/v) and detection at 326 nm. The linear range was 625 to 10000 ng/mL. derpharmachemica.com

A validated RP-HPLC method for this compound in bulk and pharmaceutical formulations used an Intersil C18 column with a mobile phase of Tetra Butyl Ammonium (B1175870) (TBH) and Acetonitrile (25:75 v/v) and UV detection at 238 nm. Linearity was observed from 2-10 µg/ml with a correlation coefficient of 0.999. wisdomlib.org

An HPLC-MS/MS method for this compound in human plasma achieved a lower limit of quantification (LLOQ) of 0.17 ng/mL and linearity from 0.17 to 102 ng/mL. thieme-connect.com Another LC-MS/MS method reported an LLOQ of 1.01 ng/mL in human plasma with a linear range of 1-130 ng/mL. biointerfaceresearch.cominnovareacademics.in

LC-MS/MS methods have also been developed for the simultaneous determination of this compound and its metabolite, dehydrothis compound, in human plasma, demonstrating linearity in the range of 0.5-100 ng/ml for both compounds. nih.gov

Data from research studies demonstrating the performance of HPLC-based methods are presented in the table below:

Method TypeMatrixColumn TypeMobile PhaseDetectionLinear Range (Analyte)LLOQ (Analyte)Recovery (%) (Analyte)Reference
RP-HPLCHuman Milk, UrineC18Phosphate buffer:Acetonitrile (60:40 v/v, pH 3.0)UV (242 nm)2 – 12 µg/ml-98.9-101.3 (Milk), 99.3-100.3 (Urine) rjptonline.orgrjptonline.org
RP-HPLCProniosomes, Bulk, TabletsODS (C18)Acetonitrile:0.1% TEA (pH 7.4) (78:22 v/v)UV (326 nm)625 – 10000 ng/mL703.12 ng/mL- derpharmachemica.com
RP-HPLCBulk, FormulationsIntersil C18Tetra Butyl Ammonium:Acetonitrile (25:75 v/v)UV (238 nm)2 – 10 µg/ml0.435 µg/ml99.7-100.27 wisdomlib.org
HPLC-MS/MSHuman Plasma--MS/MS0.17 – 102 ng/mL0.17 ng/mL78.05-82.88 thieme-connect.com
LC-MS/MSHuman Plasma--MS/MS1 – 130 ng/mL1.01 ng/mL104.1-108.7 biointerfaceresearch.com
LC-MS/MSHuman PlasmaRP-18Methanol:50 mM ammonium acetate (B1210297) (50:50, v/v)MS/MS (APCI)0.5 – 100 ng/ml (NIF & DNIF)-95 ± 2 (NIF), 95 ± 4 (DNIF) nih.gov

Spectrophotometric and Electroanalytical Techniques (e.g., Voltammetry)

Spectrophotometric methods offer simpler and more economical approaches for this compound determination, primarily in pharmaceutical formulations, although applications in biological matrices have also been explored. dergipark.org.trptbioch.edu.plpjmhsonline.comnih.govsysrevpharm.orgbibliotekanauki.plekb.eg These methods often rely on the formation of colored products through reactions involving the nitro group of this compound or its oxidation/reduction. ptbioch.edu.plnih.govsysrevpharm.orgbibliotekanauki.plekb.eg UV-Visible spectrophotometry is commonly used, measuring absorbance at specific wavelengths corresponding to the formed chromophore. pjmhsonline.comekb.eg Derivative spectrophotometry has also been applied to resolve overlapping spectra and improve selectivity. dergipark.org.trptbioch.edu.pl

Examples of spectrophotometric methods include:

Methods based on the reaction of this compound's nitro group with potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO), producing a colored product absorbing at 430 nm. ptbioch.edu.plnih.govbibliotekanauki.pl

Methods involving the oxidation of this compound with ammonium molybdate (B1676688), leading to the formation of molybdenum blue, measured at 830 nm. ptbioch.edu.plnih.govbibliotekanauki.pl

A method based on the reaction between reduced this compound and diazotized sulfamethoxazole (B1682508), forming a colored product with maximum absorbance at 496 nm. pjmhsonline.com

A cloud-point extraction technique coupled with spectrophotometry, where a colored product from the reaction of reduced this compound and 4-aminoantipyrine (B1666024) is extracted and measured at 554 nm. sysrevpharm.org

A method utilizing proton transfer between this compound and 3,5-dinitrosalicylic acid (DNSA) in a basic medium, yielding a colored product absorbing at 359 nm. ekb.eg

Electroanalytical techniques, particularly voltammetry, have also been investigated for the determination of this compound. dergipark.org.trnih.govcdnsciencepub.comniscpr.res.inijcce.ac.irresearchgate.net These methods exploit the electrochemical behavior of this compound, which can undergo reduction or oxidation at an electrode surface. nih.govcdnsciencepub.comniscpr.res.inijcce.ac.ir Voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are used to study the electrochemical properties and quantify this compound. nih.govcdnsciencepub.comniscpr.res.inresearchgate.net Different working electrodes, including glassy carbon electrodes and boron-doped diamond electrodes, have been employed. nih.govcdnsciencepub.com

Research findings on spectrophotometric and electroanalytical methods include:

Spectrophotometric methods based on reactions with potassium hydroxide or ammonium molybdate showed linearity in the range of 5.0–50.0 µg/ml and 2.5–45.0 µg/ml, respectively. ptbioch.edu.plbibliotekanauki.pl

A spectrophotometric method using diazotized sulfamethoxazole showed linearity from 2-180 µg/ml. pjmhsonline.com

A cloud-point extraction spectrophotometric method demonstrated a linear range of 0.8-45 µg/mL with a detection limit of 0.395 µg/mL. sysrevpharm.org

A spectrophotometric method based on proton transfer with DNSA showed linearity from 1.5-12.5 ppm with an LOD of 0.359 ppm. ekb.eg

Electroanalytical studies using cyclic and linear sweep voltammetry at an activated glassy carbon electrode showed that both electroreduction and electrooxidation could be used for determination in specific concentration ranges. nih.gov

A differential pulse voltammetry method using a boron-doped diamond electrode allowed for the simultaneous determination of this compound and atenolol, with a linear range of 3.98–107 μmol L–1 for this compound and an LOD of 0.612 μmol L−1. cdnsciencepub.com

Data from research studies demonstrating the performance of spectrophotometric and electroanalytical methods are presented in the table below:

Method TypePrincipleDetection Wavelength (nm)Linear RangeLOD (Analyte)Reference
SpectrophotometryReaction with KOH in DMSO4305.0 – 50.0 µg/ml- ptbioch.edu.plnih.govbibliotekanauki.pl
SpectrophotometryOxidation with Ammonium Molybdate8302.5 – 45.0 µg/ml- ptbioch.edu.plnih.govbibliotekanauki.pl
SpectrophotometryReaction with diazotized Sulfamethoxazole4962 – 180 µg/ml- pjmhsonline.com
CPE-SpectrophotometryOxidative coupling with 4-aminoantipyrine after reduction, extracted with Triton X-1145540.8 – 45 µg/mL0.395 µg/mL sysrevpharm.org
SpectrophotometryProton transfer with 3,5-dinitrosalicylic acid3591.5 – 12.5 ppm0.359 ppm ekb.eg
Voltammetry (DPV)Electroreduction/oxidation at activated glassy carbon electrode-2x10⁻⁵-6x10⁻⁴ M (reduction), 8x10⁻⁵-1x10⁻³ M (oxidation)- nih.gov
Voltammetry (DPV)Oxidation at boron-doped diamond electrode-3.98–107 μmol L⁻¹0.612 μmol L⁻¹ cdnsciencepub.com

Development and Validation of Methods for Biological Matrices (e.g., Plasma, Urine, Milk)

The quantification of this compound in biological matrices such as plasma, urine, and milk is critical for pharmacokinetic studies, bioavailability assessments, and therapeutic drug monitoring in research. rjptonline.orgajpaonline.comnih.gov These matrices present challenges due to their complex composition, which can interfere with the analytical measurement of the analyte. Therefore, sample preparation steps are essential to isolate and concentrate this compound while removing interfering substances. biointerfaceresearch.com

Common sample preparation techniques for biological matrices include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govsemanticscholar.orgnih.govthieme-connect.comnih.govscispace.com LLE involves partitioning this compound from the biological matrix into an organic solvent. nih.govthieme-connect.com SPE uses a solid stationary phase to selectively retain this compound while the matrix components are washed away, followed by elution of the analyte. nih.govnih.govscispace.com Protein precipitation is another method used to remove proteins from plasma or urine samples before analysis, often by adding organic solvents like acetonitrile. rjptonline.orgpensoft.net

Method validation is a crucial step in developing analytical methods for biological matrices to ensure their reliability, accuracy, precision, sensitivity, and selectivity. derpharmachemica.comwisdomlib.orgthieme-connect.combiointerfaceresearch.cominnovareacademics.in Validation parameters typically assessed include linearity, accuracy, precision (intra-day and inter-day), recovery, limit of detection (LOD), limit of quantification (LLOQ), specificity, and stability of the analyte in the matrix. derpharmachemica.comwisdomlib.orgnih.govthieme-connect.combiointerfaceresearch.cominnovareacademics.inijpsonline.comresearchgate.net Guidelines from regulatory bodies like the US Food and Drug Administration (FDA) and the International Conference on Harmonisation (ICH) are often followed for method validation. derpharmachemica.comthieme-connect.combiointerfaceresearch.com

Detailed research findings on method development and validation for biological matrices include:

An RP-HPLC method for this compound in human milk and urine involved protein precipitation with acetonitrile followed by centrifugation and filtration. The method was validated for parameters including recovery and precision. rjptonline.org

An HPLC method for this compound in human plasma utilized solid-phase extraction on C18 cartridges. The method was validated over a linear range of 5.0-200.0 ng/mL with an LLOQ of 5.0 ng/mL. nih.gov

A sensitive RP-HPLC method for this compound in plasma used a simple one-step extraction and achieved an average recovery of 77.48% with a linearity range of 6 to 200 ng/ml. ijpsonline.com

LC-MS/MS methods for this compound in human plasma often employ liquid-liquid extraction with solvents like ethyl acetate or methyl tert-butyl ether (MTBE). thieme-connect.comresearchgate.net Validation studies for these methods report high recoveries and low LLOQs in the nanogram per milliliter range, suitable for pharmacokinetic studies. thieme-connect.combiointerfaceresearch.comresearchgate.netinnovareacademics.in For instance, one LC-MS/MS method in human plasma showed extraction recoveries between 78.05% and 82.88% and matrix effects between 93.06% and 100.57%. thieme-connect.com Another LC-MS/MS method reported mean recoveries between 104.1% and 108.7% in human plasma. biointerfaceresearch.com

Validation of methods in biological matrices also includes assessing the stability of this compound under different storage conditions (e.g., freeze-thaw cycles, at room temperature, in the dark) due to its photosensitivity. nih.govpensoft.netresearchgate.net

Data tables summarizing validation parameters for methods in biological matrices:

Method TypeMatrixSample PreparationLinear Range (Analyte)LLOQ (Analyte)Recovery (%)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Reference
RP-HPLCHuman MilkProtein precipitation2 – 12 µg/ml-98.9-101.3-- rjptonline.orgrjptonline.org
RP-HPLCHuman UrineProtein precipitation2 – 12 µg/ml-99.3-100.3-- rjptonline.orgrjptonline.org
HPLCHuman PlasmaSPE (C18)5.0 – 200.0 ng/mL5.0 ng/mL--- nih.gov
RP-HPLCHuman PlasmaOne-step extraction6 – 200 ng/ml6 ng/ml77.480.8992-5.03875.67-15.58 ijpsonline.com
LC-MS/MSHuman PlasmaLLE0.17 – 102 ng/mL0.17 ng/mL78.05-82.88≤ 8.4≤ 8.4 thieme-connect.com
LC-MS/MSHuman Plasma-1 – 130 ng/mL1.01 ng/mL104.1-108.7≤ 7.4≤ 7.4 biointerfaceresearch.cominnovareacademics.in
LC-MS/MSHuman PlasmaSPE0.5 – 100 ng/ml (NIF & DNIF)-95 ± 2 (NIF), 95 ± 4 (DNIF)2.9 (NIF), 2.2-4.7 (DNIF)3.0 (NIF), 2.2-4.7 (DNIF) nih.gov
UPLC-MS/MSHuman PlasmaLLE (methyl tert-butyl ether)0.5–50 ng/mL0.1 ng/mL97.3-102.7-- researchgate.net
HPLCRat PlasmaProtein precipitation30 – 1000 ng/mL30 ng/mL101.89Meets criteriaMeets criteria pensoft.net

Theoretical Frameworks and Modeling in Nifedipine Pharmacology

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Nifedipine (B1678770) Effects

PK/PD modeling plays a crucial role in characterizing the relationship between this compound plasma concentrations and its pharmacological effects, such as the reduction in blood pressure. cinc.orgresearchgate.netfrontiersin.org These models integrate pharmacokinetic data (what the body does to the drug) and pharmacodynamic data (what the drug does to the body) to provide a quantitative understanding of drug action over time. frontiersin.org

Studies have employed PK/PD modeling to investigate the concentration-effect relationships of this compound in hypertensive subjects. ahajournals.org By defining pharmacokinetic models and appropriate parameters for individual subjects, pharmacodynamic data can be fitted to effect models, such as linear models, to characterize the antihypertensive response. ahajournals.org The responsiveness to this compound can be quantified as the change in blood pressure per unit change in drug concentration. ahajournals.org

Physiologically based pharmacokinetic (PBPK) models are a type of PK modeling that incorporates detailed physiological and biochemical parameters to simulate drug behavior within the body. cinc.orgresearchgate.netfrontiersin.orgmdpi.com These models can predict PK parameters and have been used to assess the impact of factors like formulation differences and potential drug-drug interactions on this compound exposure and subsequent PD effects. researchgate.netfrontiersin.orgfrontiersin.org For instance, PBPK models have been linked to PD models to investigate whether changes in this compound exposure due to co-administration with other drugs, such as Apatinib or Ritonavir, could lead to significant changes in blood pressure. researchgate.netfrontiersin.orgresearchgate.netnih.gov

Data from PK/PD modeling studies can provide insights into the time course of drug effects and help predict responses to different formulations. frontiersin.org For example, PK and PD data from an immediate-release formulation of this compound, combined with in vitro dissolution data for a controlled-release formulation, have been used to predict the PK and PD profiles of the controlled-release version. frontiersin.org

In Silico Approaches to Predict Drug Behavior and Interactions

In silico methods, utilizing computational tools and simulations, are increasingly applied in this compound research to predict drug behavior, interactions, and inform formulation development. cinc.orgsrce.hrnih.govuchile.clresearchgate.netresearchgate.net These approaches can complement or reduce the need for extensive in vivo studies. nih.gov

Computational studies, including molecular dynamics simulations and docking analysis, are used to investigate the interactions of this compound with its targets, such as calcium channels, and with formulation components like cyclodextrins. nih.govuchile.clresearchgate.netresearchgate.netfrontiersin.org This helps in understanding the molecular basis of its activity and optimizing drug delivery systems. For example, computational studies have evaluated the interaction energies between this compound and different hydrogel structures to rationally design controlled-release formulations. nih.govuchile.cl

In silico gastrointestinal simulations, often integrated with PBPK models, can predict the in vivo dissolution and absorption profiles of this compound from different formulations under various conditions, including fed and fasted states. srce.hrresearchgate.net This is particularly valuable for poorly soluble drugs like this compound (BCS Class II). drugbank.comsrce.hrresearchgate.netnih.gov These models can quantitatively predict formulation-specific food effects on this compound pharmacokinetics. researchgate.net

Molecular docking studies have also been employed to design and evaluate novel dihydropyridine (B1217469) analogs based on the structure-activity relationships of this compound, predicting their binding affinity to calcium channel receptor structures. researchgate.netfrontiersin.org

Furthermore, in silico models, specifically PBPK models, are utilized to predict potential drug-drug interactions involving this compound, particularly those mediated by enzymes like CYP3A4, which is involved in this compound metabolism. researchgate.netresearchgate.netnih.govmdpi.com These models can simulate the impact of co-administered drugs or even food components, such as Piperine, on this compound exposure. mdpi.com

Systems Pharmacology Perspectives on this compound's Multi-Target Actions

Systems pharmacology provides a holistic view of drug action by integrating data from various levels of biological organization, from molecules to pathways and networks. While this compound is primarily known as an L-type calcium channel blocker, systems pharmacology approaches can help elucidate its potential multi-target actions and their implications. drugbank.comtargetmol.com

This compound has been shown to interact with targets beyond L-type calcium channels. drugbank.comtargetmol.com For instance, it can inhibit the drug efflux pump P-glycoprotein and block Kv channels. drugbank.comtargetmol.com It also influences signaling pathways, such as the phosphorylation of ERK1/2, MEK1/2, and Pyk2 in vascular smooth muscle cells. targetmol.com

Theoretical models, such as dose-dependent mathematical models, have been used to study the effects of this compound on physiological parameters like plasma renin activity, providing a theoretical framework to understand the dynamic response of biological systems to the drug. uctm.edu These models can utilize methods like phase plane analysis to study the system's behavior and determine equilibrium points. uctm.edu

The application of systems pharmacology to this compound could involve integrating data on its interactions with various ion channels, enzymes, transporters, and signaling molecules to build comprehensive models that predict its effects on complex physiological processes and potential interactions within biological networks.

Q & A

Q. What experimental methods are recommended for identifying and quantifying nifedipine in biological samples?

Thin-layer chromatography (TLC) using hexane:1,4-dioxane:2-propanol (15:5:2) as a solvent system is effective for separating this compound (Rf = 0.40) from its decomposition products (Rf = 0.57). UV light (254 nm) enables spot visualization, while HPLC with validated protocols (e.g., using DAS 2.0 software) is preferred for pharmacokinetic quantification in plasma .

Q. How should researchers design in vitro studies to assess this compound metabolism?

Use hepatic microsomes (e.g., rat liver microsomes) and CYP3A4-specific inhibitors to evaluate metabolic pathways. Measure kinetic constants (Km, Vmax) via nonlinear regression and determine inhibition constants (Ki) using Lineweaver-Burk plots. Ensure quantitation limits (e.g., 2.34 mmol/L for this compound) are validated .

Q. What are the standard protocols for ensuring reproducibility in this compound formulation studies?

Employ design-of-experiment (DoE) approaches like the Box-Behnken design to optimize polymeric microsphere formulations. Key parameters include polymer concentration, crosslinking agent ratio, and drug release kinetics. Validate responses (e.g., encapsulation efficiency) using regression analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound polymorphism studies?

Polymorphic forms (α, β, γ) exhibit solvent-dependent crystallization. For example, the β form dominates in DMSO and MeCN, while γ forms arise in DMF. Use single-crystal X-ray diffraction (SCXRD) for structural confirmation and differential scanning calorimetry (DSC) to assess thermal stability. Cross-reference with CSD databases (e.g., BICCIZ06) .

Q. What methodologies are critical for assessing this compound's environmental risk?

Calculate Predicted Environmental Concentrations (PEC) using regional sales data and compare against EU action limits (0.01 µg/L). Note that insufficient aquatic toxicity data currently preclude PNEC derivation, necessitating probabilistic modeling for risk extrapolation .

Q. How do inter-individual differences impact this compound pharmacokinetics in drug interaction studies?

In vivo rat studies show dose-dependent variability (e.g., 12–57% Cmax reduction with baicalin co-administration). Use non-compartmental pharmacokinetic models (DAS 2.0 software) and stratified analyses to account for factors like CYP3A4 activity and plasma protein binding .

Q. What advanced techniques validate co-amorphous this compound systems for enhanced solubility?

Pair this compound with valsartan or famotidine and characterize via X-ray diffraction (PXRD), FTIR, and molecular dynamics simulations. Stability testing under accelerated conditions (40°C/75% RH) and in vitro dissolution profiling (pH 1.2–6.8) are essential .

Q. How can population pharmacokinetic models improve this compound dosing regimens?

Integrate covariates like age, hepatic function, and CYP3A4 polymorphisms using nonlinear mixed-effects modeling (NONMEM). Validate models with bootstrap analysis and visual predictive checks to optimize therapeutic indices .

Methodological Considerations

Q. How should researchers address conflicting data in this compound-calcium channel interaction studies?

Perform patch-clamp electrophysiology to isolate L-type channel contributions. Linear regression of plateau potential durations against this compound-sensitive components clarifies dose-response relationships. Control for voltage-gated sodium/potassium channel interference .

Q. What statistical approaches are recommended for analyzing this compound clinical trial data with small sample sizes?

Use exact tests (e.g., Fisher’s) for adverse effect comparisons and Bayesian hierarchical models to pool sparse data. Narrative synthesis is advised when heterogeneity precludes meta-analysis .

Tables for Key Data

Parameter Value Reference
TLC Rf (this compound)0.40
Hepatic Metabolism (CYP3A4)60–80% urinary excretion
Baicalin Interaction (Cmax Reduction)40–65%
Co-amorphous Stability>6 months (accelerated conditions)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.